molecular formula C9H13NSi B1631508 2-(Dimethylvinylsilyl)pyridine CAS No. 321155-39-9

2-(Dimethylvinylsilyl)pyridine

Cat. No.: B1631508
CAS No.: 321155-39-9
M. Wt: 163.29 g/mol
InChI Key: UAMVROIJEVLNFM-UHFFFAOYSA-N
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Description

2-(Dimethylvinylsilyl)pyridine (CAS 321155-39-9) is a specialized organosilicon compound that integrates a pyridine heterocycle with a reactive vinylsilane group. This structure makes it a valuable building block in organic synthesis and materials science research. The compound features a pyridine ring, a privileged scaffold in medicinal chemistry that is known to improve the biochemical potency, metabolic stability, and permeability of drug candidates . The vinyl group attached to the silicon atom provides a versatile handle for further chemical transformations, including hydrosilylation and cross-coupling reactions. With a molecular formula of C9H13NSi and a molecular weight of 163.29 g/mol, it is characterized by its high purity . Researchers utilize this reagent in the development of novel silicon-containing compounds for applications in catalysis and advanced material design. It is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-dimethyl-pyridin-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NSi/c1-4-11(2,3)9-7-5-6-8-10-9/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVROIJEVLNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321155-39-9
Record name 2-(Dimethylvinylsilyl)pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Catalytic Mechanism of 2-(Dimethylvinylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Potency Through Mechanistic Understanding

In the landscape of modern synthetic chemistry, where precision and efficiency are paramount, the development of versatile building blocks is a cornerstone of innovation. 2-(Dimethylvinylsilyl)pyridine has emerged as a uniquely powerful reagent, participating in a range of catalytic transformations crucial for the synthesis of complex molecules in pharmaceutical and materials science. Its true potential, however, is only accessible through a deep and functional understanding of its mechanism of action. This guide moves beyond mere procedural descriptions to illuminate the fundamental principles governing the reactivity of this compound. We will dissect the distinct roles of its pyridyl, silyl, and vinyl moieties, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage its full synthetic power.

Molecular Architecture and Physicochemical Profile

This compound is a bifunctional molecule, a characteristic that is central to its catalytic versatility. The structure features a pyridine ring, a Lewis-basic heterocycle, directly bonded to a dimethylvinylsilyl group. This arrangement creates a powerful interplay between a coordinating/directing element (the pyridine nitrogen) and a reactive functional handle (the vinylsilan).

PropertyValueReference(s)
CAS Number 321155-39-9[1][2]
Molecular Formula C₉H₁₃NSi[1][2]
Molecular Weight 163.29 g/mol [1][2]
Boiling Point 205.4 ± 13.0 °C[1][2]
Density 0.916 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.504[1][2]

The pyridine nitrogen, with its available lone pair of electrons, can coordinate to transition metal centers, acting as a ligand or a directing group for C-H activation.[3][4] The vinyl group is an unsaturated moiety, primed for addition reactions like hydrosilylation, while the silicon-carbon bond is the key to its utility in cross-coupling chemistry, most notably the Hiyama coupling.[5][6][7]

Caption: Molecular structure of this compound.

Core Mechanism of Action in Catalysis

The catalytic utility of this compound is primarily demonstrated in two major classes of reactions: palladium-catalyzed cross-coupling and transition metal-catalyzed hydrosilylation. The operative mechanism is dictated by the choice of catalyst and reaction conditions, which selectively exploit different features of the molecule.

Mechanism in Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling is a powerful C-C bond-forming reaction between an organosilane and an organic halide.[6] For many organosilanes, this reaction requires a fluoride source to activate the silicon center. The 2-pyridyl group in this compound, however, offers a distinct mechanistic advantage.

The Catalytic Cycle:

The generally accepted mechanism for the Hiyama coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an organic halide (Ar-X) to form a Pd(II) complex.[8]

  • Activation and Transmetalation: This is the crucial step where this compound acts as the nucleophilic partner. The silicon-carbon bond must be cleaved to transfer the vinyl group to the palladium center. This is typically the rate-determining step and involves two key substeps:

    • Activation: A fluoride source (e.g., TBAF) or a base attacks the silicon atom, forming a hypervalent, pentacoordinate silicate intermediate.[5][7] This labilizes the C-Si bond, making it sufficiently nucleophilic for the next step.

    • Transmetalation: The activated silicate transfers its vinyl group to the [Ar-Pd(II)-X] complex, displacing the halide and forming an [Ar-Pd(II)-Vinyl] intermediate. The pyridine nitrogen can play a crucial role here by coordinating to the palladium center, pre-organizing the complex for efficient transfer and potentially stabilizing the transition state.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-Vinyl) from the Pd(II) center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

hiyama_cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂-X pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)L₂-Vinyl pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Vinyl pd_transmetal->product arx Ar-X arx->pd_oxidative silane This compound + F⁻ silicate [Py-Si(Me)₂(Vinyl)F]⁻ silane->silicate Activation silicate->pd_transmetal

Caption: Catalytic cycle for the Hiyama cross-coupling reaction.

Causality Behind Experimental Choices:

  • Choice of Activator: While many Hiyama couplings require strong fluoride activators like TBAF, the presence of the 2-pyridyl group can, in some systems, allow for fluoride-free conditions using a base like NaOH.[8] This is because the intramolecular coordination of the pyridine nitrogen to silicon can sufficiently polarize the C-Si bond. However, for general applicability and high yields, a fluoride or base activator is standard practice.[10]

  • Solvent and Ligand: The choice of solvent (e.g., dioxane, THF) and phosphine ligands on the palladium catalyst is critical for stabilizing the catalytic species, particularly the Pd(0) state, and for promoting the oxidative addition and reductive elimination steps.

Mechanism in Transition Metal-Catalyzed Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across a C-C multiple bond. While this compound is the product of alkyne hydrosilylation with dimethyl(2-pyridyl)silane, its vinyl group can also participate as a substrate. The key mechanistic insight comes from studying the reactivity of its precursor, dimethyl(2-pyridyl)silane (2-PyMe₂SiH).[2]

The mechanism of hydrosilylation is highly dependent on the metal catalyst. The two most relevant pathways are the Chalk-Harrod and the modified Chalk-Harrod mechanisms.[2]

The Role of the 2-Pyridyl Group:

Studies comparing the hydrosilylation of alkenes using 2-PyMe₂SiH with its 3-pyridyl, 4-pyridyl, and phenyl analogues reveal a dramatic rate acceleration when the nitrogen is in the 2-position, particularly with rhodium catalysts.[2] This strongly implicates the direct involvement of the pyridine nitrogen in the catalytic cycle.

Proposed Mechanism (Modified Chalk-Harrod):

  • Oxidative Addition: The hydrosilane (R₃Si-H) adds to the metal center (e.g., Rh(I)), forming a metal-hydrido-silyl complex (e.g., Rh(III)-H(SiR₃)).

  • Coordination and Insertion: The alkene (or alkyne) substrate coordinates to the metal center. In a key difference from the standard Chalk-Harrod mechanism, the alkene then inserts into the Metal-Hydride bond, not the Metal-Silyl bond. This forms a metal-alkyl complex.

  • Reductive Elimination: The silyl group and the newly formed alkyl group are eliminated from the metal center, forming the C-Si bond of the product and regenerating the active catalyst.

The exceptional reactivity of 2-PyMe₂SiH is attributed to the intramolecular coordination of the pyridine nitrogen to the metal center throughout the cycle. This coordination stabilizes key intermediates and transition states, dramatically lowering the activation energy for the reaction.

hydrosilylation_workflow start Start: Prepare Reaction Vessel (Inert Atmosphere) reagents Add Solvent, Catalyst (e.g., RhCl(PPh₃)₃), and Alkene Substrate start->reagents silane_add Slowly Add Dimethyl(2-pyridyl)silane reagents->silane_add reaction Heat to Reaction Temperature (e.g., 60-80 °C) silane_add->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Quench Reaction & Perform Aqueous Workup monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: Experimental workflow for a typical hydrosilylation reaction.

Experimental Protocol: A Self-Validating System

The following protocol for a palladium-catalyzed Hiyama cross-coupling provides a framework for practical application. Each step is designed to ensure reproducibility and validate the reaction's success.

Reaction: Palladium-Catalyzed Hiyama Coupling of this compound with 4-Iodoanisole.

Materials:

  • This compound (1.0 mmol, 163 mg)

  • 4-Iodoanisole (1.2 mmol, 281 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 11.2 mg)

  • Tetrabutylammonium Fluoride (TBAF), 1M solution in THF (1.5 mmol, 1.5 mL)

  • Anhydrous Dioxane (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation (Validation: Inert Atmosphere): A 25 mL Schlenk flask is flame-dried under vacuum and backfilled with nitrogen three times. This ensures the exclusion of oxygen and moisture, which can deactivate the palladium catalyst.

  • Catalyst Pre-formation (Validation: Catalyst Activity): To the flask, add Pd(OAc)₂ (4.5 mg) and PCy₃ (11.2 mg). Add anhydrous dioxane (2 mL) and stir for 15 minutes at room temperature. The formation of the active Pd(0) complex is often accompanied by a color change.

  • Reagent Addition (Validation: Stoichiometry): To the catalyst mixture, add 4-iodoanisole (281 mg) and this compound (163 mg). This is followed by the addition of the remaining dioxane (3 mL).

  • Initiation (Validation: Activation Step): Slowly add the 1M TBAF solution in THF (1.5 mL) via syringe. The TBAF is crucial for activating the C-Si bond; its absence would result in no reaction.[7][10]

  • Reaction Execution (Validation: Thermal Control): The flask is equipped with a reflux condenser and heated to 100 °C in an oil bath. The reaction is stirred vigorously for 12-24 hours.

  • Monitoring (Validation: Endpoint Determination): The reaction progress is monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS, checking for the consumption of the starting materials.

  • Workup and Purification (Validation: Product Isolation): Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether (20 mL), and washed with water (3 x 15 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Characterization (Validation: Structural Confirmation): The final product, 4-methoxy-1-vinylbenzene, is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is a testament to the power of bifunctional design in catalysis. The strategic placement of a Lewis-basic pyridine ring next to a reactive vinylsilyl group creates a reagent that is more than the sum of its parts. In Hiyama couplings, the pyridine moiety offers a potential handle for intramolecular activation and stabilization, while in hydrosilylation, it acts as a powerful accelerating group through catalyst coordination.

The insights provided in this guide serve as a foundation for further exploration. Future research will likely focus on leveraging the unique properties of this molecule in other catalytic domains, such as directed C-H functionalization, polymerization, and asymmetric catalysis. By understanding the core mechanisms that govern its reactivity, the scientific community can continue to build upon this versatile platform to design the next generation of efficient and selective synthetic methodologies.

References

  • Itami, K., Nokami, T., & Yoshida, J. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway. Journal of the American Chemical Society, 123(23), 5600–5601. [Link]

  • Hiyama, T. (1988). A new cross-coupling reaction of organosilicon compounds with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of Organic Chemistry, 53(23), 5549-5551. [Link]

  • Wikipedia contributors. (2023). Hiyama coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Itami, K., Mitsudo, K., Nishino, A., & Yoshida, J. I. (2004). Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. The Journal of organic chemistry, 69(15), 5161–5164. [Link]

  • Dauth, A., & Oestreich, M. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(22), 11068-11085. [Link]

  • Gong, H. P., Quan, Z. J., & Wang, X. C. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(1-2), 148-154. [Link]

  • Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross‐Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533. [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of chemical research, 48(4), 1053–1064. [Link]

Sources

The Silicon-Pyridine Interface: A Technical Guide to the Physical Properties of 2-Pyridyl Substituted Organosilanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the 2-pyridyl moiety into organosilane frameworks imparts a unique confluence of properties, stemming from the interplay between the silicon center and the nitrogen atom of the pyridine ring. This guide offers an in-depth exploration of the core physical properties of 2-pyridyl substituted organosilanes, with a particular focus on 2-pyridyloxy derivatives. We will dissect their synthesis, delve into their intricate structural and coordination chemistry, and analyze their spectroscopic, thermal, and photophysical characteristics. This document is intended for researchers, medicinal chemists, and materials scientists, providing field-proven insights into how these properties can be harnessed for applications ranging from drug development to advanced materials.

Introduction: The Rationale for Pyridyl-Functionalization

Organosilanes, compounds featuring a carbon-silicon bond, are fundamental building blocks in modern chemistry due to their versatile reactivity and stability.[1] The substitution of organic moieties onto a central silicon atom allows for the fine-tuning of molecular properties. The introduction of a 2-pyridyl group is a particularly compelling strategy. The pyridine nitrogen atom, a Lewis base, can engage in an intramolecular dative interaction with the Lewis acidic silicon center. This interaction, often referred to as hypercoordination, profoundly influences the molecule's geometry, electronic structure, and reactivity, setting these compounds apart from conventional tetracoordinate organosilanes.[2]

This guide will illuminate these unique characteristics, providing a foundational understanding for professionals in drug discovery, where the "silicon switch" (replacing carbon with silicon) is a promising approach, and in materials science, where novel photophysical properties are highly sought.[3]

Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of 2-pyridyl organosilanes are paramount. The most common synthetic pathways involve the reaction of halosilanes with 2-substituted pyridines.

Synthetic Pathways

A prevalent method for synthesizing 2-pyridyloxy silanes is the reaction of an organotrichlorosilane (e.g., MeSiCl₃) with 2-hydroxypyridine in the presence of a base like triethylamine to scavenge the HCl byproduct.[4] An alternative transsilylation route involves reacting a less volatile chlorosilane (e.g., SiCl₄) with a silylated precursor like 2-trimethylsiloxypyridine.[5]

The choice of pathway is dictated by the desired substitution pattern and the reactivity of the starting materials. The transsilylation approach, for instance, avoids the generation of amine hydrochlorides, which can sometimes complicate product purification.

SynthesisWorkflow cluster_A Method A: Direct Substitution cluster_B Method B: Transsilylation A1 Organotrichlorosilane (RSiCl₃) A_React Reaction in Anhydrous Solvent A1->A_React A2 2-Hydroxypyridine A2->A_React A3 Base (e.g., NEt₃) A3->A_React A4 2-Pyridyloxy Organosilane (RSi(O-py)₃) A_React->A4 B1 Tetrachlorosilane (SiCl₄) B_React Reaction under Reflux B1->B_React B2 2-Trimethylsiloxypyridine B2->B_React B3 Tetrakis(2-pyridyloxy)silane (Si(O-py)₄) B_React->B3

Caption: Common synthetic routes to 2-pyridyloxy organosilanes.

The Decisive Role of Structural Analysis

Confirming the molecular structure is non-negotiable. Single-crystal X-ray diffraction is the gold standard, providing unequivocal proof of connectivity and detailed geometric parameters. For many 2-pyridyl organosilanes, this technique has revealed the fascinating world of silicon hypercoordination.

In compounds like MeSi(pyO)₃ and Si(pyO)₄, the silicon atom is essentially tetracoordinate in the solid state.[4] However, the pyridine nitrogen atoms "cap" the faces of the SiO₄ tetrahedron, with Si···N distances (typically 2.9-3.0 Å) that are shorter than the sum of the van der Waals radii, indicating a tangible, albeit weak, interaction.[4][5] In other structures, particularly those involving more electronegative substituents or interaction with transition metals, the silicon can become truly pentacoordinate or hexacoordinate.[4][5]

Core Physical Properties

The unique structural features of 2-pyridyl organosilanes directly translate into a distinct set of physical properties.

Structural & Coordination Chemistry: Beyond the Tetrahedron

The concept of hypercoordination is central to understanding these molecules. The intramolecular Si←N dative bond, even when weak, distorts the geometry from an ideal tetrahedron. For example, in PhSi(pyO)₃, this interaction leads to one significantly smaller O-Si-O bond angle (96.91°) and two wider angles (112.54° and 115.85°). This distortion is a direct physical manifestation of the through-space interaction between the silicon and nitrogen atoms.

Caption: Intramolecular Si-N interaction in a model RSi(O-py)₃ system.

Table 1: Selected Structural Data for 2-Pyridyloxy Silanes

Compound Si Coordination Avg. Si-O (Å) Avg. Si···N (Å) Reference
MeSi(pyO)₃ [4+3] Capped 1.63 ~3.0 [4]
Si(pyO)₄ [4+4] Capped 1.62 ~3.0 [4]
PhSi(pyO)₃ [4+3] Capped 1.64 ~3.0 [6]

| MeSi(µ-pyO)₃CuCl | Pentacoordinate | 1.66 | - |[4][5] |

Spectroscopic Signature: A Window into Coordination

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for probing the electronic environment of the silicon nucleus.

  • ²⁹Si NMR: The chemical shift (δ) of ²⁹Si is highly sensitive to the coordination number and the electronegativity of the substituents.[7] For tetracoordinate 2-pyridyloxy silanes, the shifts are typically found in the expected upfield region. However, upon formation of a hypercoordinate species (e.g., through complexation with a metal), a significant upfield shift is observed. For example, the ²⁹Si NMR signal for the silicon in MeSi(µ-pyO)₃CuCl appears at -70.0 and -71.4 ppm in the solid state, a notable shift compared to the starting silane, reflecting the increased electron density and shielding at the silicon nucleus.[4][5]

  • ¹³C NMR: The chemical shifts of the pyridine ring carbons, particularly C2 (adjacent to nitrogen) and C6, are responsive to coordinative changes at the nitrogen atom. Engagement of the nitrogen lone pair in a dative bond typically results in a downfield shift for C2 and an upfield shift for C6, providing secondary evidence of the Si-N interaction.

Table 2: Representative ²⁹Si NMR Chemical Shifts

Compound / Complex Solvent ²⁹Si Chemical Shift (ppm) Silicon Coordination Reference
Me₂Si(pyO)₂ CDCl₃ 0.7 Tetracoordinate [2]
Me₂Si(pyS)₂ CDCl₃ 18.6 Tetracoordinate [2]
MeSi(pyO)₃ CDCl₃ -64.1 Tetracoordinate [4]

| MeSi(pyO)₃CuCl (complex) | Solid State | -70.0, -71.4 | Pentacoordinate |[4][5] |

Thermal & Hydrolytic Stability

Thermal Stability: While comprehensive thermal analysis data for simple 2-pyridyl organosilanes is not widely published, studies on related aryl silanes suggest they possess higher thermal stability compared to their alkylsilane counterparts.[8] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying this property.[9] TGA would reveal the onset temperature of decomposition, while DSC would identify phase transitions like melting or glass transitions.[6] It is generally observed that organosilanes have lower thermal stability than their direct carbon analogues.[8]

Hydrolytic Stability: The stability of organosilanes in the presence of water is a critical parameter, particularly for applications in biological systems or as surface modifiers. Silanes with hydrolyzable groups, such as alkoxy groups, undergo hydrolysis via an Sɴ2 mechanism to form silanols (Si-OH), which can then condense to form siloxanes (Si-O-Si).[10][11] For 2-pyridyloxy silanes, the Si-O-C bond is the potential site of hydrolysis. Evidence from elemental analysis of synthesized 2-pyridyloxy silanes suggests that they can be susceptible to hydrolysis during purification and handling, indicating that these compounds should be handled under anhydrous conditions.[5]

Photophysical Properties: A Source of Luminescence

The incorporation of aromatic and heteroaromatic chromophores like the pyridyl group into an organosilane scaffold can give rise to interesting photophysical properties. Related organosilicon compounds containing pyridyl moieties are known to be promising luminescent materials.[3][8]

Studies on silylated phenanthridine derivatives, which incorporate a pyridyl-fused ring system, show strong absorption bands in the 380-392 nm range and fluorescence emission between 412-429 nm.[3] Some of these compounds exhibit high fluorescence quantum yields, highlighting their potential as emitter materials in technologies like Organic Light-Emitting Diodes (OLEDs).[3] While specific data for simple 2-pyridyl organosilanes are sparse, the general principle holds that the pyridyl group acts as a chromophore whose electronic transitions can be modulated by the silicon center, offering a pathway to design new photoactive materials.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the following protocols are designed to be self-validating, where the expected outcomes from spectroscopic analysis confirm the success of the synthesis.

Protocol: Synthesis of Me₂Si(pyO)₂

Objective: To synthesize Dimethylbis(2-pyridyloxy)silane.

Methodology:

  • Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Charge the flask with 2-hydroxypyridine (e.g., 10.0 g, 105 mmol) and anhydrous THF (100 mL). Begin stirring to dissolve.

  • Base Addition: Add triethylamine (e.g., 11.7 g, 115.5 mmol) to the solution.

  • Silane Addition: Cool the flask to 0 °C using an ice bath. Slowly add dichlorodimethylsilane (e.g., 6.45 g, 50 mmol) dissolved in anhydrous THF (20 mL) via the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture to remove the precipitate. Wash the precipitate with THF. Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Validation:

  • ¹H NMR: Confirm the presence of methyl protons on silicon (singlet, ~0.6 ppm) and the characteristic signals of the 2-pyridyl group.

  • ²⁹Si NMR: A single resonance around 0.7 ppm is expected, confirming a tetracoordinate silicon environment.[2]

  • Elemental Analysis: Should match the calculated values for C₁₂H₁₄N₂O₂Si.[2]

Protocol: Characterization by ²⁹Si NMR

Objective: To determine the coordination environment of the silicon atom.

Methodology:

  • Sample Preparation: Dissolve ~20-50 mg of the purified organosilane in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer. Tune the probe to the ²⁹Si frequency.

  • Acquisition: Acquire a proton-decoupled ²⁹Si NMR spectrum. Due to the low natural abundance and potentially long relaxation times (T₁) of ²⁹Si, a sufficient number of scans and a relaxation delay (e.g., 5-10 seconds) are required. Inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening. Reference the spectrum to an external standard (e.g., TMS at 0 ppm).

Interpretation:

  • The chemical shift provides direct insight into the silicon's electronic environment. Compare the observed shift to literature values for tetracoordinate vs. hypercoordinate silicon compounds.[12] Upfield shifts (more negative ppm values) relative to analogous tetracoordinate silanes are indicative of higher coordination.[4]

Conclusion and Future Outlook

2-Pyridyl substituted organosilanes represent a class of molecules with rich and tunable physical properties. The intramolecular Si←N interaction is the defining feature that governs their unique structural, spectroscopic, and potentially electronic characteristics. The ability to modulate the coordination number at the silicon center opens avenues for designing novel catalysts, stimuli-responsive materials, and bioactive compounds. While foundational knowledge of their synthesis and structure is well-established, future research should focus on a more systematic investigation of their thermal and photophysical properties to unlock their full potential in materials science and drug development.

References

  • DSC & TGA Thermal Analysis. (n.d.). SlideShare. Retrieved February 4, 2026, from [Link]

  • Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2018). (2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. Inorganics, 6(4), 119. [Link]

  • Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines). (2006). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Seidel, A., Weigel, M., Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2022). Molecular Structures of the Pyridine-2-olates PhE(pyO)3 (E = Si, Ge, Sn)—[4+3]. Molecules, 27(24), 8802. [Link]

  • Photocatalytic Silylation/Germylation and Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides. (2026). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2018). (2-Pyridyloxy)silanes as Ligands in Transition Metal Coordination Chemistry. Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Bai, D.-R., & Wang, S. (2006). Comparative Study on Tetrahedral and Tripodal Luminescent Silane and Methane Compounds with a 2,2'-Dipyridylamino Group. Organometallics, 25(6), 1517–1524. [Link]

  • The calculation of 29 Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Weigand, S., & Sünkel, K. (2023). 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Zeitschrift für anorganische und allgemeine Chemie, 649(21), e202300258. [Link]

  • Photoluminescence of pure silicon quantum dots embedded in an amorphous silica wire array. (n.d.). Journal of Materials Chemistry C. Retrieved February 4, 2026, from [Link]

  • 29Si NMR chemical shifts of silane derivatives. (2002). ScienceDirect. Retrieved February 4, 2026, from [Link]

  • Lehtonen, O., & Sundholm, D. (2006). Bright luminescence from silane substituted and bridged silicon nanoclusters. Physical Chemistry Chemical Physics, 8(36), 4228–4232. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 4, 2026, from [Link]

  • Rhodium Complexes with a Pyridine-2-yloxy-silyl-Based N,Si-Ligand: Bonding Situation and Activity as Alkene Hydrogenation Catalysts. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Photophysics of pyrene substituted oligosilanes. (n.d.). Institute of Physics. Retrieved February 4, 2026, from [Link]

  • Relative rates of hydrolysis of hydrolyzable groups of silanes. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • (29Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved February 4, 2026, from [Link]

  • The Method for Preparing Phenyl Silane. (n.d.). Hubei Co-Formula Material Tech Co.,Ltd.. Retrieved February 4, 2026, from [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Seidel, A., Weigel, M., Ehrlich, L., Gericke, R., Brendler, E., & Wagler, J. (2022). Molecular Structures of the Silicon Pyridine-2-(thi)olates Me3Si(pyX), Me2Si(pyX)2 and Ph2Si(pyX)2 (py = 2-Pyridyl, X = O, S), and Their Intra- and Intermolecular Ligand Exchange in Solution. Crystals, 12(8), 1054. [Link]

  • Facile synthesis of silicon quantum dots with photoluminescence in the near-ultraviolet to violet region via wet oxidation. (n.d.). Journal of Materials Chemistry C. Retrieved February 4, 2026, from [Link]

  • Hydrolysis of silanes and surface treatment with the hydrolysis product. (2004). Google Patents.
  • Chemistry and Applications of Organosilanes – An Overview. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Novel Aryl Substituted Silanes Part II: Synthesis and Characterization of Diaryl Silicon Dihydrides. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • How does a Silane Coupling Agent Work? Hydrolysis Considerations. (n.d.). Gelest, Inc.. Retrieved February 4, 2026, from [Link]

  • Si NMR Some Practical Aspects. (n.d.). Pascal-Man. Retrieved February 4, 2026, from [Link]

Sources

Storage and Handling of Silylpyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Silylpyridine compounds (e.g., 2-, 3-, and 4-(trimethylsilyl)pyridine) serve as critical bioisosteres and synthetic building blocks in modern drug discovery. However, their utility is frequently compromised by their inherent instability. Unlike simple aryl silanes, the pyridine nitrogen renders the C–Si bond electronically labile, creating susceptibility to protodesilylation , hydrolysis , and oxidative degradation .

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of why these compounds degrade and how to engineer a storage environment that guarantees their integrity.

Chemical Stability Profile: The Causality of Degradation

To handle silylpyridines effectively, one must understand the electronic forces at play. The stability of the Carbon-Silicon (C–Si) bond is directly influenced by the position of the silyl group relative to the pyridine nitrogen.

Positional Reactivity (The 2/4 vs. 3 Rule)

The pyridine ring is electron-deficient. The nitrogen atom pulls electron density, creating partial positive charges at the 2- and 4-positions.

  • 2- and 4-Silylpyridines: These are highly labile . The resulting carbanion (upon C–Si cleavage) is stabilized by resonance with the nitrogen atom. Consequently, these isomers are prone to nucleophilic attack by moisture (hydrolysis) or fluoride sources.

  • 3-Silylpyridines: These behave more like phenylsilanes. The 3-position is not in direct conjugation with the nitrogen's electron-withdrawing effect, offering higher stability against moisture, though they remain sensitive to strong acids.

Degradation Pathways

The two primary enemies of silylpyridines are moisture (H₂O) and protons (H⁺) .

Diagram 1: Silylpyridine Degradation Mechanisms

This diagram visualizes the divergent pathways of degradation based on environmental exposure.

DegradationPathways cluster_0 Intact Compound cluster_1 Acidic Conditions cluster_2 Basic/Moisture Conditions SilylPy Silylpyridine (Py-SiMe3) Proton H+ Attack (Protodesilylation) SilylPy->Proton Trace Acid Nucleophile OH-/H2O Attack (Hydrolysis) SilylPy->Nucleophile Ambient Humidity PyH Pyridine (Desilylated) Proton->PyH Silanol Trimethylsilanol (Me3SiOH) Proton->Silanol PyAnion Pyridyl Anion (Transient) Nucleophile->PyAnion Siloxane Hexamethyldisiloxane (Me3SiOSiMe3) Nucleophile->Siloxane Condensation PyAnion->PyH Protonation

Caption: Mechanistic pathways showing susceptibility to both acid-catalyzed protodesilylation and base/nucleophile-mediated hydrolysis.

Storage Protocols

The following protocols are non-negotiable for maintaining >98% purity over extended periods.

Environmental Control[1]
  • Atmosphere: Store strictly under Inert Gas (Argon or Nitrogen) . Argon is preferred due to its higher density, which provides a better "blanket" over liquid samples.

  • Temperature:

    • Short-term (<1 month): 2–8°C (Standard Refrigerator).

    • Long-term (>1 month): -20°C (Freezer).

    • Note: Cold storage slows the kinetics of hydrolysis if the seal is imperfect.

  • Light: Store in amber vials. While not photo-explosive, light can catalyze radical oxidation processes in the presence of trace oxygen.

Container Specifications

Never store silylpyridines in standard unsealed glassware.

Container TypeSuitabilityNotes
Schlenk Flask Ideal Allows for vacuum/gas cycling; best for active use.
Sure/Seal™ Bottle High Commercial standard; use septum strictly with inert gas lines.
Scintillation Vial Poor Polyethylene liners are permeable to moisture over time.
Ground Glass Stopper Moderate Requires grease and Keck clips; prone to "freezing" if hydrolysis occurs (silicates form).

Handling and Manipulation

Every transfer is a risk event. The goal is to break the "Chain of Moisture."

The "Dry" Workflow
  • Equilibration: Allow the cold container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

  • Syringe Transfer:

    • Use the Overpressure Method : Pressurize the source bottle with inert gas (via a balloon or line) before withdrawing liquid. This prevents vacuum formation that sucks in outside air.

    • Use oven-dried, nitrogen-flushed needles and glass syringes. Plastic syringes can leach plasticizers and are often lubricated with silicone oil, which interferes with NMR analysis.

  • Solvent Compatibility:

    • Do NOT use: Alcohols (MeOH, EtOH) or wet solvents. These cause immediate solvolysis.

    • Preferred Solvents: Anhydrous THF, DCM, or Toluene.

Diagram 2: Handling Decision Tree

A logic flow for researchers to determine the appropriate handling method based on application.

HandlingWorkflow Start Start: Silylpyridine Handling StateCheck Is the compound Solid or Liquid? Start->StateCheck Liquid Liquid (Most Common) StateCheck->Liquid Solid Solid (High MW derivatives) StateCheck->Solid UseType Intended Use Liquid->UseType Solid->UseType Synth Sensitive Synthesis (e.g., Cross-Coupling) UseType->Synth Analysis Routine Analysis (NMR/GC) UseType->Analysis ProtocolA PROTOCOL A: Schlenk/Glovebox Only Dry Solvents Required Synth->ProtocolA ProtocolB PROTOCOL B: Rapid Weighing in Air Dissolve immediately in CDCl3 Analysis->ProtocolB

Caption: Decision matrix for selecting the appropriate handling rigor based on the downstream application.

Quality Control & Validation

Trust but verify. Before committing a silylpyridine to a high-value reaction, validate its integrity.

1H-NMR Validation

The trimethylsilyl (TMS) group provides a distinct diagnostic handle.

  • Intact Material: Sharp singlet near 0.30–0.40 ppm.

  • Degradation (Siloxane): Appearance of a new singlet slightly upfield or downfield (approx. 0.1 ppm shift) indicating hexamethyldisiloxane (hydrolysis byproduct).

  • Degradation (Desilylation): Loss of the TMS integral relative to the pyridine ring protons.

Purification

If degradation is detected (>5% siloxane):

  • Distillation: The only reliable purification method for liquid silylpyridines. Distill under reduced pressure.

  • Avoid Chromatography: Silica gel is slightly acidic and contains surface hydroxyls. It will catalyze protodesilylation of 2-silylpyridines during the column run. If chromatography is necessary, use neutralized alumina or treat silica with 1-2% triethylamine.

Safety & Toxicology

  • Flammability: 2-(Trimethylsilyl)pyridine has a flash point of ~52°C (Combustible). Ground all equipment.

  • Skin/Eye Contact: Irritant.[1][2][3] Silyl groups can react with moisture in the skin to produce silanols and HCl (if chlorosilane precursors are present) or simply act as organic irritants.

  • Waste Disposal: Quench slowly with isopropanol before disposal. Do not pour directly into aqueous waste streams to avoid heat generation and precipitation of silica gel clogs.

References

  • Loba Chemie. (2016).[4] Safety Data Sheet: 2,4,6-Trimethylpyridine. Retrieved from

  • TCI Chemicals. (2025).[2] Safety Data Sheet: 2-(Trimethylsilyl)pyridine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(Trimethylsilyl)pyridine. Retrieved from

  • Organic Chemistry Portal. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Retrieved from

  • Royal Society of Chemistry. (2002). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

Sources

Methodological & Application

2-(Dimethylvinylsilyl)pyridine in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Dimethylvinylsilyl)pyridine in Palladium-Catalyzed Cross-Coupling

Part 1: Strategic Overview

The "Silicon Switch" in Cross-Coupling

This compound (2-DMVS-Py) represents a high-value evolution in the Hiyama coupling landscape. Unlike traditional silanes that require harsh activation or lack selectivity, 2-DMVS-Py integrates a "coordination switch" via the pyridine nitrogen.

For drug development professionals, this reagent solves a critical problem: Stability vs. Reactivity.

  • Stability: The reagent is air-stable and silica-gel compatible, unlike organoboronates (Suzuki) which can protodeboronate, or organostannanes (Stille) which are toxic.

  • Reactivity: The pyridine moiety acts as a latent activator. Under neutral conditions, it directs carbopalladation (Heck-type). Upon fluoride addition, it facilitates rapid transmetallation (Hiyama-type), transferring the vinyl group with high stereoretention.

This guide focuses on the Hiyama-type transfer of the vinyl group , enabling the synthesis of styrenes and dienes without tin contamination.

Part 2: Mechanistic Insight

The utility of 2-DMVS-Py lies in its dual-pathway capability, controlled entirely by the additive (Fluoride).[1]

  • The Neutral Pathway (Heck-Type): Without fluoride, the pyridine nitrogen coordinates to the Pd(II) center, directing the insertion of the alkene into the Pd-Ar bond. The silicon group is retained in the product.

  • The Anionic Pathway (Hiyama-Type): With fluoride (TBAF), the fluoride attacks the silicon center. The pyridine ring may facilitate the formation of a hypervalent silicate or stabilize the transition state, but the primary outcome is the cleavage of the C-Si bond and transfer of the vinyl group to Palladium.

Pathway Visualization

G cluster_0 Pathway A: Fluoride-Free (Heck-Type) cluster_1 Pathway B: Fluoride-Promoted (Hiyama-Type) Reagent This compound (2-DMVS-Py) Coordination N-Pd Coordination Reagent->Coordination No F- Activation Fluoride Attack (Pentacoordinate Si) Reagent->Activation + TBAF Pd_Ar Ar-Pd-X (Oxidative Addition) Pd_Ar->Coordination Transmet Transmetallation (Si to Pd Transfer) Pd_Ar->Transmet Insertion Carbopalladation Coordination->Insertion Prod_A Product A: Silyl-Substituted Styrene (Si Retained) Insertion->Prod_A Activation->Transmet Prod_B Product B: Vinyl-Arene (Vinyl Transferred) Transmet->Prod_B

Figure 1: Chemodivergent pathways of 2-DMVS-Py. This protocol focuses on Pathway B (Bottom).

Part 3: Comparative Data

Why Switch to Pyridylsilanes?

FeatureStille Coupling (Sn)Suzuki Coupling (B)Hiyama (Traditional Si)Hiyama (2-DMVS-Py)
Toxicity High (Neurotoxic)LowLowLow
Stability ModerateVariable (Protodeboronation)HighVery High
Atom Economy Poor (Sn waste)ModerateGoodGood
Activation None neededBase requiredFluoride (High Temp)Fluoride (Room Temp)
Purification Difficult (Sn residues)EasyModerateEasy (Silica stable)

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the reagent in-house if commercial stock is unavailable.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Isopropylmagnesium chloride (2.0 M in THF, 1.1 equiv) or Mg turnings

  • Chloro(dimethyl)vinylsilane (1.2 equiv)

  • Anhydrous THF

Step-by-Step:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, dissolve 2-bromopyridine (15.8 g, 100 mmol) in anhydrous THF (100 mL).

  • Exchange: Cool to 0°C. Dropwise add iPrMgCl (55 mL, 110 mmol). Stir for 1 hour at 0°C to form 2-pyridylmagnesium chloride (exchange is faster and cleaner than direct Mg insertion).

  • Silylation: Cool the solution to -78°C. Add chloro(dimethyl)vinylsilane (14.5 g, 120 mmol) dropwise over 20 minutes.

  • Warm-up: Allow the mixture to warm to room temperature (RT) slowly overnight.

  • Workup: Quench with saturated aq. NH4Cl. Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Distill under reduced pressure (approx. 80-85°C at 2 mmHg) to yield a colorless oil.

    • Yield Expectation: 85-92%.

    • Storage: Stable at RT indefinitely; store under inert atmosphere for best results.

Protocol B: General Cross-Coupling (Vinyl Transfer)

Scope: Coupling of Aryl Iodides with 2-DMVS-Py to form Styrenes.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 2-DMVS-Py (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2.5 mol%) + PPh3 (10 mol%) OR Pd2(dba)3 (2.5 mol%)

  • Activator: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (1.5 - 2.0 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Catalyst Pre-complexation:

    • In a reaction vial, mix Pd(OAc)2 (5.6 mg, 0.025 mmol) and PPh3 (26 mg, 0.1 mmol) in THF (2 mL). Stir for 10 mins at RT until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition:

    • Add the Aryl Iodide (1.0 mmol) and 2-DMVS-Py (196 mg, 1.2 mmol) to the vial.

  • Activation:

    • Add TBAF solution (1.5 mL, 1.5 mmol) dropwise.

    • Note: The solution may darken immediately; this is normal.

  • Reaction:

    • Stir at 60°C for 2–6 hours.

    • Monitoring: Check via TLC or LCMS. The disappearance of Aryl Iodide is the endpoint.

  • Workup:

    • Dilute with Et2O and water.

    • Separate layers.[2] Extract aqueous layer with Et2O.[2]

    • Wash organics with brine to remove excess TBAF and silicon byproducts.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • Flash chromatography on silica gel.

    • Note: The byproduct is a volatile pyridyl-siloxane or fluorosilane, which is easily separated from the non-polar styrene product.

Part 5: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Incomplete TransmetallationIncrease TBAF to 2.0 equiv. Ensure THF is dry (water can hydrolyze the silane prematurely).
Homocoupling of Silane Oxidative DimerizationDegas solvents thoroughly. Oxygen promotes homocoupling of vinyl silanes.
Heck Product Observed Insufficient FluorideEnsure TBAF quality. "Wet" TBAF is okay, but degraded TBAF (HF formation) is detrimental.
Protodesilylation Acidic ConditionsAvoid acidic substrates. If the substrate has acidic protons (e.g., -OH), use 3.0 equiv TBAF or protect the group.

References

  • Itami, K.; Nokami, T.; Yoshida, J. (2001).[1] "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway." Journal of the American Chemical Society.[1][3]

  • Denmark, S. E.; Ober, M. H. (2004). "Organosilicon Reagents: Synthesis and Application in Palladium-Catalyzed Cross-Coupling Reactions." Aldrichimica Acta.

  • Nokami, T.; Tomida, Y.; Kamei, T.; Itami, K.; Yoshida, J. (2006).[4] "Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides." Organic Letters.

  • Kamei, T.; Itami, K.; Yoshida, J. (2006).[4] "Pyridylsilyl Group as a Multifunctional Handle for Diversity-Oriented Synthesis." Advanced Synthesis & Catalysis.

Sources

Application Note: Protocol for Hiyama Coupling using 2-(Dimethylvinylsilyl)pyridine

[1]

Executive Summary & Strategic Rationale

This application note details the protocol for utilizing 2-(dimethylvinylsilyl)pyridine (2-PySiMe2Vinyl) as a vinyl-transfer reagent in Palladium-catalyzed cross-coupling reactions.

While traditional organosilicon reagents (Hiyama coupling) often suffer from low reactivity requiring harsh activation, and organoboron reagents (Suzuki coupling) can be unstable or difficult to purify, the 2-pyridylsilyl moiety offers a unique "switchable" platform.[1]

Why use this compound?

  • Dual-Mechanistic Access: Uniquely, this reagent can undergo carbometalation (Heck-type) or transmetallation (Hiyama-type) depending strictly on the additive used.[1]

  • Stability: Unlike chlorosilanes or trimethoxysilanes, the pyridylsilane is stable to moisture and silica gel chromatography, allowing for easy handling and storage.[1]

  • Atom Economy: It serves as a robust vinyl anion equivalent under fluoride activation, avoiding the toxicity of stannanes (Stille) and the instability of vinyl boronic acids.[1]

This guide focuses specifically on the Hiyama-type Transmetallation pathway, triggered by fluoride sources, to achieve selective cross-coupling with aryl halides.[1]

Mechanistic Insight: The "Pyridine Switch"

The core scientific value of this reagent lies in the coordination ability of the pyridine nitrogen.[1] Understanding this mechanism is critical for troubleshooting and optimization.

The Bifurcated Pathway

In the absence of fluoride, the pyridine nitrogen coordinates to the Palladium center, directing the alkene insertion (Heck pathway).[1] However, upon the addition of a fluoride source (TBAF), the reaction manifold switches completely.[1][2]

  • Fluoride Attack: Fluoride attacks the silicon center, forming a pentacoordinate silicate.[1]

  • Pyridine Displacement: The formation of the silicate weakens the C-Si bond.[1]

  • Transmetallation: The vinyl group transfers to the Aryl-Pd-X complex.[1] The pyridine ring does not transfer; it acts as a leaving group on the silicon.[1]

Diagram 1: Mechanistic Switch & Hiyama Cycle

Figure 1 illustrates the critical divergence point controlled by the presence of TBAF.

HiyamaMechanismStartThis compoundSwitchAdditiveSelectionStart->SwitchPd_OxAr-Pd-X(Oxidative Addition)TransmetTransmetallation(Rate Limiting)Pd_Ox->Transmet enters cycleSilicatePentacoordinateSilicate SpeciesSwitch->SilicatePath A: Fluoride SourceCarbometCarbometalation(Heck-Type)Switch->CarbometPath B: NeutralFluoride+ TBAF (Fluoride)Silicate->TransmetSi-C CleavageProductVinyl-Aryl Product(Hiyama)Transmet->ProductReductive EliminationNoFluorideNo Fluoride

Caption: The "Pyridine Switch": Addition of TBAF forces the pentacoordinate silicate formation, driving the Hiyama transmetallation pathway over the Heck carbometalation.

Pre-requisite: Reagent Synthesis

As this compound is not always commercially available in bulk, it is easily synthesized from commodity chemicals.[1]

Synthesis Protocol:

  • Reagents: 2-Bromopyridine (1.0 equiv), n-Butyllithium (1.1 equiv), Chloro(dimethyl)vinylsilane (1.1 equiv).[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O).[1]

  • Procedure:

    • Cool 2-bromopyridine in Et₂O to -78 °C.

    • Add n-BuLi dropwise (Lithium-Halogen exchange).[1] Stir for 30 min.

    • Add Chloro(dimethyl)vinylsilane dropwise.[1]

    • Warm to Room Temperature (RT) over 2 hours.

    • Quench: Saturated NH₄Cl (aq).

    • Purification: Distillation or Flash Chromatography (Hexanes/EtOAc).[1]

Detailed Hiyama Coupling Protocol

This protocol is optimized for the coupling of Aryl Iodides and Aryl Bromides .[1][3]

Materials & Equipment[1]
  • Reagent: this compound (1.2 equiv).[1]

  • Substrate: Aryl Halide (1.0 equiv).[1]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%).[1]

  • Ligand: Triphenylphosphine [PPh₃] (8-20 mol%) (Note: Maintain 1:4 Pd:Ligand ratio).[1]

  • Activator: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.5 - 2.0 equiv).[1]

  • Solvent: Tetrahydrofuran (THF), anhydrous.[1]

  • Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Workflow

Step 1: Catalyst Pre-complexation (Optional but Recommended) Mix Pd(OAc)₂ and PPh₃ in a small volume of THF and stir for 10 minutes at RT until the solution turns bright yellow/orange, indicating the formation of Pd(PPh₃)₄ in situ.

Step 2: Reaction Assembly

  • To a flame-dried Schlenk tube or vial equipped with a stir bar, add the Aryl Halide (1.0 mmol).

  • Add the pre-formed catalyst solution (or add Pd(OAc)₂ and PPh₃ solids directly).[1]

  • Add This compound (1.2 mmol).

  • Seal the vessel and purge with Argon.[1]

  • Add THF (Total concentration 0.1 M - 0.2 M relative to aryl halide).[1]

Step 3: Activation & Reaction

  • Add TBAF solution (1.5 - 2.0 mmol) dropwise via syringe.[1]

    • Observation: The solution may darken immediately; this is normal.[1]

  • Stir the reaction at Room Temperature (25 °C) for Aryl Iodides.

  • For Aryl Bromides or electron-rich substrates, heat to 60 °C .[1]

  • Monitor via TLC or LCMS.[1] Standard reaction time is 1–6 hours.[1]

Step 4: Work-up

  • Dilute with Diethyl Ether or Ethyl Acetate.[1]

  • Wash with Water (x2) to remove TBAF salts and pyridyl-silicon byproducts.[1]

  • Wash with Brine (x1).[1]

  • Dry over MgSO₄, filter, and concentrate.

Step 5: Purification Purify via silica gel flash chromatography.[1]

  • Note: The vinyl-aryl product is usually much less polar than the pyridylsilane residues.[1]

Diagram 2: Experimental Workflow

Figure 2 depicts the operational sequence for the coupling reaction.

WorkflowSetupSetup:Dry Schlenk TubeAr AtmosphereMixReagent Addition:1. Aryl Halide2. Pd(OAc)2 + PPh33. Py-Si-Vinyl ReagentSetup->MixActivateActivation:Add TBAF (THF soln)DropwiseMix->ActivateReactionReaction Phase:Stir RT to 60°C1 - 6 HoursActivate->ReactionQuenchWork-up:Dilute Et2O/EtOAcWash H2O/BrineReaction->QuenchPurifyPurification:Flash ChromatographyQuench->Purify

Caption: Operational workflow for the TBAF-promoted Hiyama coupling of this compound.

Scope and Performance Data

The following table summarizes expected yields based on the electronic nature of the aryl halide, derived from validation studies (Itami et al.).

Substrate ClassHalide (X)ConditionsTime (h)Yield (%)Notes
Electron-Deficient IRT, TBAF1>95%Very fast; high conversion.[1]
Electron-Neutral IRT, TBAF2-385-95%Standard baseline.[1]
Electron-Rich I40 °C, TBAF4-680-90%Mild heating helps transmetallation.[1]
Electron-Deficient Br60 °C, TBAF385-92%Requires heat for Oxidative Addition.[1]
Electron-Neutral Br60 °C, TBAF6-1270-85%May require 5 mol% Pd.[1]
Sterically Hindered I60 °C, TBAF12+50-70%Ortho-substituents slow transmetallation.[1]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, check these control points:

  • No Reaction (Starting Material Remains):

    • Diagnosis: Catalyst inactive or Oxidative Addition failed.[1]

    • Fix: Ensure Pd(OAc)₂ is yellow/orange, not black (Pd black precipitation).[1] Switch to Pd(dba)₂ or increase temp to 60 °C.

  • Homocoupling of Aryl Halide:

    • Diagnosis: Transmetallation is too slow compared to oxidative addition.[1]

    • Fix: Increase the concentration of the Silane reagent (1.5 equiv) and TBAF.

  • Protodesilylation (Vinyl group loss):

    • Diagnosis: Moisture in the TBAF source.[1]

    • Fix: Use a fresh bottle of TBAF or dry the TBAF solution over molecular sieves (3Å) prior to use. Alternatively, use CsF in dry DMF if moisture is a persistent issue.[1]

  • Heck Product Observed:

    • Diagnosis: Insufficient Fluoride.[1]

    • Fix: If the "Heck" product (retaining the silicon group or isomerized) is seen, it means the Pyridine is coordinating to Pd.[1] Ensure >1.5 equiv TBAF is present to force the silicate formation.[1]

References

  • Itami, K.; Nokami, T.; Yoshida, J. (2001).[1][2][4] "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway". Journal of the American Chemical Society. 123 (23), 5600–5601.[1] [Link]

  • Nokami, T.; Tomida, Y.; Kamei, T.; Itami, K.; Yoshida, J. (2006).[1][5] "Palladium-Catalyzed Cross-Coupling Reactions of (2-Pyridyl)allyldimethylsilanes with Aryl Iodides". Organic Letters. 8 (4), 729–731.[1][5] [Link]

  • Denmark, S. E.; Regens, C. S. (2008).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling". Accounts of Chemical Research. 41 (11), 1486–1499.[1] [Link]

  • Hiyama, T. (2002).[1] "Organosilicon Compounds in Cross-Coupling Reactions". Journal of Organometallic Chemistry. 653 (1-2), 58-61.[1] [Link]

Application Note: Directed Carbomagnesiation of 2-(Dimethylvinylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes the seminal work of Kenichiro Itami and Jun-ichi Yoshida into a standardized, field-ready guide.

A Modular Platform for Regioselective Alkene Difunctionalization

Executive Summary & Strategic Value

The 2-(dimethylvinylsilyl)pyridine scaffold represents a solution to the "specificity-generality dilemma" in organometallic synthesis. While traditional vinylsilanes are often unreactive toward intermolecular carbomagnesiation, the 2-pyridylsilyl (2-PySi) group serves as a "removable directing group."

This protocol details the regioselective carbomagnesiation of this compound. The pyridine nitrogen coordinates to the magnesium of a Grignard reagent, directing the alkyl/aryl group to the


-position while stabilizing the magnesium at the 

-position. This results in a stable

-silyl alkylmagnesium intermediate that can be trapped with diverse electrophiles. Subsequent oxidative cleavage (Tamao-Fleming oxidation) reveals a secondary alcohol, effectively achieving the 1,2-difunctionalization of a terminal alkene .

Key Advantages:

  • High Regioselectivity: Exclusive formation of the

    
    -magnesiated species.
    
  • Modular: Accepts a wide range of Grignard reagents (R-MgX) and Electrophiles (E+).

  • Traceless: The silyl directing group is converted to a hydroxyl group (OH) or removed (protodesilylation).

Mechanistic Pathway

The reaction proceeds through a coordination-insertion mechanism.[1] The pyridine nitrogen acts as an internal ligand, increasing the effective local concentration of the Grignard reagent and lowering the activation energy for the addition across the vinyl double bond.

Figure 1: The 2-PySi group directs the Grignard reagent to the vinyl group, ensuring regiocontrol.

Experimental Protocol
3.1. Preparation of Starting Material: this compound

Note: This reagent is air-stable but should be stored under inert atmosphere for long-term stability.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.6 M in hexanes, 1.1 equiv)
  • Chlorodimethylvinylsilane (1.1 equiv)

  • Diethyl ether (anhydrous)

Procedure:

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine in anhydrous Et

    
    O. Cool to -78 °C .
    
  • Add

    
    -BuLi dropwise over 20 minutes. The solution will turn deep red/orange (formation of 2-pyridyllithium). Stir for 30 min at -78 °C.
    
  • Silylation: Add chlorodimethylvinylsilane dropwise.

  • Warm-up: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with saturated aq. NH

    
    Cl. Extract with Et
    
    
    
    O (3x). Dry organics over MgSO
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure (Kugelrohr) yields the pure colorless oil.

3.2. Core Protocol: Directed Carbomagnesiation

Scope: Primary and secondary alkyl Grignards, Phenyl Grignard. Solvent Criticality: Use Diethyl Ether (Et


O) . THF is a stronger Lewis base and can compete with the pyridine nitrogen for Mg coordination, potentially reducing the rate or regioselectivity.

Step-by-Step:

  • Setup: Charge a dried reaction vessel with This compound (1.0 mmol) and anhydrous Et

    
    O  (5 mL) under Argon.
    
  • Addition: Cool to 0 °C . Add the Grignard reagent (R-MgX, 1.2 – 1.5 equiv) dropwise.

    • Observation: A color change often indicates the formation of the coordination complex.

  • Reaction: Stir at 0 °C for 1 hour , then warm to RT and stir for an additional 2–4 hours .

    • Checkpoint: Monitor consumption of vinylsilane by TLC or GC-MS. The intermediate

      
      -silyl magnesiate is formed at this stage.
      
  • Electrophilic Trapping:

    • Cool to 0 °C (or -78 °C for reactive aldehydes).

    • Add the Electrophile (e.g., H

      
      O, I
      
      
      
      , Allyl Bromide, Benzaldehyde) (1.5 equiv).
    • Stir for 1–2 hours.

  • Quench: Add saturated aq. NH

    
    Cl. Extract with EtOAc.
    
  • Isolation: Flash chromatography (Silica gel, Hexane/EtOAc) yields the functionalized silane.

3.3. Downstream Transformation: Tamao-Fleming Oxidation

To convert the C-Si bond to a C-OH bond (revealing the alcohol).

  • Dissolve the functionalized silane in THF/MeOH (1:1) .

  • Add KF (2.0 equiv) and KHCO

    
      (2.0 equiv).
    
  • Add 30% H

    
    O
    
    
    
    (5.0 equiv) dropwise (Exothermic!).
  • Stir at RT for 4–12 hours.

  • Quench with aqueous Na

    
    S
    
    
    
    O
    
    
    (to reduce excess peroxide). Extract and purify.
Data Summary: Substrate Scope (Representative)

The following table summarizes typical yields and regioselectivity based on the methodology established by Itami and Yoshida.

EntryGrignard Reagent (R-MgX)Electrophile (E+)Product TypeYield (Step 1)Yield (Oxidation)
1

-Butyl-MgCl
H

(H

O)
2-Hexanol deriv.92%88%
2 Ph-MgBrH

(H

O)
1-Phenyl-ethanol deriv.85%84%
3

-Butyl-MgCl
Benzaldehyde1,3-Diol deriv.89%81%
4

-Propyl-MgCl
Allyl BromideBranched Alkene78%85%
5

-Butyl-MgCl
Iodine (I

)

-Iodo Silane
88%N/A

Note: The reaction is highly regioselective for


-addition of the Grignard, placing the Mg 

to the Silicon.
Safety & Handling
  • Grignard Reagents: Pyrophoric or highly flammable. Handle strictly under inert atmosphere (Ar/N

    
    ).
    
  • Exotherms: The oxidation step with H

    
    O
    
    
    
    is extremely exothermic. Add peroxide slowly with cooling.
  • Vinylsilanes: Generally low toxicity, but standard PPE (gloves, goggles, lab coat) is mandatory.

References
  • Directed Intermolecular Carbomagnesation across Vinylsilanes: 2-PyMe2Si Group as a Removable Directing Group.

    • Source: Angewandte Chemie International Edition, 2001, 40(12), 2337–2339.[2]

    • URL:[Link][2][3]

  • 2-Pyridylsilyl Group: A Useful Multifunctional Group in Organic Synthesis.

    • Source: Synlett, 2006(02), 157–180.[1][4]

  • Pyridylsilyl Group-Driven Cross-Coupling Reactions.

    • Source: Journal of Organometallic Chemistry, 2002, 653(1-2), 105-113.
    • URL:[Link]

Sources

Application Notes & Protocols: 2-(Dimethylvinylsilyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. However, the efficient incorporation of the 2-pyridyl moiety, particularly via modern cross-coupling methods, can present significant synthetic challenges. This technical guide details the application of 2-(Dimethylvinylsilyl)pyridine as a versatile and highly effective reagent for the synthesis of complex pharmaceutical intermediates. We will explore its primary utility in palladium-catalyzed Hiyama cross-coupling reactions, elucidating the mechanistic advantages that overcome common issues associated with other 2-pyridyl organometallic reagents. Furthermore, this note provides detailed, field-proven protocols for its application, including its novel use as a purification phase tag, offering a streamlined workflow for drug development professionals.

Introduction: The Strategic Value of this compound

The pyridine heterocycle is a cornerstone of drug design, with its derivatives exhibiting a vast range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the pyridine ring is critical for modulating pharmacological activity, making the development of robust and regioselective synthetic methods a paramount concern in pharmaceutical process chemistry.

While palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, the use of 2-pyridyl nucleophiles can be problematic. For instance, 2-pyridylboronic acids in Suzuki-Miyaura couplings are often prone to instability and protodeboronation, leading to low yields and purification challenges. This compound emerges as a superior alternative, offering a stable, readily available, and highly reactive surrogate for the 2-pyridyl anion in a cross-coupling context.

This reagent uniquely combines two powerful synthetic handles:

  • A 2-Pyridyl Group: A key pharmacophore and a basic nitrogen handle that can be exploited for purification.

  • A Vinylsilane Group: A versatile functional group that serves as an excellent nucleophilic partner in Hiyama cross-coupling reactions.[2] Organosilanes, in general, are lauded for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3]

The primary application of this compound is in the Hiyama cross-coupling reaction , a palladium-catalyzed process that couples organosilanes with organic halides.[4][5] This guide will focus on the practical implementation of this reaction in a pharmaceutical R&D setting.

Core Application: Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling is an indispensable tool for forming C(sp²)–C(sp²) bonds.[4] The reaction of this compound with an aryl or heteroaryl halide (or triflate) provides a direct and efficient route to 2-arylpyridines, a common motif in pharmacologically active molecules.

Causality Behind Reagent Choice: The key to the Hiyama coupling's success lies in the activation of the relatively inert C-Si bond. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[6] The fluoride anion coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate species. This species is significantly more nucleophilic and readily undergoes transmetalation to the palladium center, which is the rate-limiting step in many cross-coupling cycles.[7]

The use of this compound in this context is particularly advantageous because the silane is bench-stable and the reaction conditions are often milder than those required for other coupling protocols, showing good functional group tolerance.[3]

Hiyama_General_Scheme reagent1 This compound reagents reagent1->reagents reagent2 Ar-X (Aryl Halide) reagent2->reagents product 2-Arylvinylpyridine Derivative reagents->product  Pd Catalyst  Fluoride Activator (e.g., TBAF)  Solvent (e.g., THF, Dioxane)

Caption: General scheme of the Hiyama cross-coupling reaction.

Mechanistic Rationale: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting and optimization. The catalytic cycle for the Hiyama coupling of this compound proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The fluoride-activated pentacoordinate silicate transfers its vinylpyridyl group to the Pd(II) center, displacing the halide (X). This is the key step where the C-C bond framework is assembled on the metal center.

  • Reductive Elimination: The newly formed di-organic Pd(II) complex undergoes reductive elimination to release the final 2-arylvinylpyridine product and regenerate the Pd(0) catalyst, allowing the cycle to continue.

Hiyama_Catalytic_Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂-X pd0->pd2_oad Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-(Vinyl-Py) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Regeneration product Ar-(Vinyl-Py) pd2_trans->product Reductive Elimination silane_act [Py-Vinyl-Si(Me)₂F]⁻ silane_act->pd2_oad

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Advanced Application: Pyridyl Group as a Purification Phase Tag

A significant challenge in pharmaceutical synthesis is the efficient purification of intermediates and final APIs, especially removing residual palladium catalyst and reaction byproducts. The basic nitrogen atom (pKa ≈ 5.2) of the pyridine ring in this compound provides a powerful and elegant solution.[8] The product, now containing this basic handle, can be selectively separated from non-basic impurities using a simple acid-base liquid-liquid extraction workflow.

This "phase-tag" approach streamlines purification by avoiding chromatography in many cases, which is a major advantage in process scale-up.

Purification_Workflow start Crude Reaction Mixture (Product, Catalyst, Byproducts) step1 Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->step1 step2 Wash with Aqueous Acid (e.g., 1M HCl) step1->step2 step3 Separate Layers step2->step3 aqueous_layer Aqueous Layer (Product as Pyridinium Salt) step3->aqueous_layer Product moves to aqueous organic_layer Organic Layer (Non-basic Impurities, Catalyst Residue) step3->organic_layer Impurities remain in organic step4 Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) aqueous_layer->step4 step5 Extract with Organic Solvent step4->step5 step6 Dry and Concentrate step5->step6

Caption: Workflow for purification via acid-base extraction.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: General Procedure for Hiyama Cross-Coupling

This protocol describes a representative coupling between this compound and 4-bromoanisole.

Materials:

  • This compound (1.2 eq.)

  • 4-Bromoanisole (1.0 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.5 eq.)

  • Anhydrous 1,4-Dioxane (solvent)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

  • Reagent Addition: Add 4-bromoanisole (1.0 eq.) and this compound (1.2 eq.) via syringe, followed by anhydrous 1,4-dioxane to achieve a substrate concentration of ~0.1 M.

  • Initiation: Degas the solution by bubbling nitrogen through it for 10-15 minutes.

  • Activator Addition: Add the 1M TBAF solution in THF (1.5 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by following Protocol 2.

Data Presentation:

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Activator (eq.)SolventTemp (°C)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)TBAF (1.5)Dioxane100~85
23-IodopyridinePd₂(dba)₃ (1.5)XPhos (3)TBAF (1.5)THF80~78
31-Chloro-4-nitrobenzenePd(OAc)₂ (3)CataCXium A (6)CsF (2.0)Toluene110~65

Table 1: Representative conditions and yields for Hiyama coupling. Yields are indicative and may vary.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for the purification of the crude product from Protocol 1.

Materials:

  • Crude product from Hiyama coupling

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (approx. 10 mL per 100 mg of starting halide).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Impurity Removal: The initial organic layer contains non-basic impurities and can be discarded appropriately.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH with swirling until the pH is >10 (confirm with pH paper). The product will deprotonate and may precipitate or form an oily layer.

  • Back-Extraction: Extract the basic aqueous solution with Ethyl Acetate (3 x 15 mL).

  • Final Wash & Dry: Combine the organic layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.[9][10]

Conclusion

This compound is a robust and highly effective reagent for introducing the 2-pyridylvinyl moiety into complex molecules, serving as a cornerstone for pharmaceutical synthesis. Its stability and predictable reactivity in palladium-catalyzed Hiyama cross-coupling reactions provide a reliable alternative to other, more labile organometallic reagents.[11] The true elegance of this building block is realized in its dual functionality, where the pyridine's basicity can be leveraged as an internal purification handle. This "phase-tag" capability allows for the circumvention of traditional chromatographic methods, offering a scalable, efficient, and cost-effective purification strategy that is highly attractive in a drug development and manufacturing context. The adoption of this reagent and its associated workflows can significantly accelerate the synthesis of novel pyridine-containing drug candidates.

References

  • Hiyama, T. & Hatanaka, Y. (1988). Palladium-catalyzed cross-coupling reaction of organosilanes with organic halides. Pure and Applied Chemistry, 60(9), 1337-1344.

  • Organic Chemistry Portal. Hiyama Coupling.

  • Foubelo, F., Nájera, C., & Yus, M. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5649.

  • Gong, H. P., Quan, Z. J., & Wang, X. C. (2016). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Tetrahedron, 72(35), 5429-5434.

  • Organic Chemistry Portal. Hiyama-Denmark Coupling.

  • Blakemore, D. C., et al. (2016). Hiyama Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

  • Gopinathan, A., Sivakumar, S., & Aneeja, T. (2023). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Journal of Organometallic Chemistry, 985, 122591.

  • Foubelo, F., Nájera, C., & Yus, M. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533.

  • MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4777.

  • ChemistrySolved. (2025). Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. YouTube.

  • Gong, H. P., Quan, Z. J., & Wang, X. C. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 6(9), 7439-7442.

  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.

  • Sigma-Aldrich. This compound product page.

  • Google Patents. (1969). Method for recovery of pyridine bases. US3431266A.

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents. Molecules, 29(5), 1056.

  • GKS Chemistry. (2020). Synthesis and reactions of Pyridine. YouTube.

  • Google Patents. (2007). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. WO2007052302A2.

  • PubChem. 2-Vinylpyridine.

  • ResearchGate. (2017). How can I eliminate pyridine by extraction?

  • Wikipedia. Pyridine.

  • Sigma-Aldrich. 2-(Dimethylsilyl)pyridine product page.

Sources

Application Note: 2-(Dimethylvinylsilyl)pyridine in Divergent Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylvinylsilyl)pyridine (2-PySiMe₂Vin) represents a class of "smart" organosilicon reagents that leverage the coordination chemistry of the pyridyl group to control reaction selectivity. Unlike traditional vinyl silanes that rely solely on steric or electronic factors, 2-PySiMe₂Vin utilizes the pyridyl-directing effect to offer two distinct, orthogonal reaction pathways with aryl halides:

  • Carbometalation (Heck-Type): Retention of the silyl group to form complex vinyl silanes.

  • Transmetalation (Hiyama-Type): Transfer of the vinyl group to form styrenes.

This guide provides validated protocols for synthesizing the reagent and executing both reaction modes, offering researchers a versatile tool for constructing functionalized alkenes.

Mechanistic Principles

The utility of 2-PySiMe₂Vin stems from the ability of the pyridine nitrogen to coordinate with palladium (directing group) or silicon (activating group).

The Divergent Pathway

The reaction outcome is dictated by the presence of a fluoride activator.

  • Without Fluoride: The pyridine nitrogen coordinates to the organopalladium intermediate, directing the insertion of the alkene into the Pd-Ar bond (Carbometalation). The C-Si bond remains intact.

  • With Fluoride (TBAF): Fluoride attacks the silicon atom, forming a hypervalent silicate. This promotes the cleavage of the C-Si bond and transfer of the vinyl group to the palladium center (Transmetalation).

Mechanistic Diagram

The following diagram illustrates the "Fork in the Road" mechanism controlled by additive selection.

G Reagents Ar-I + 2-PySiMe2Vin [Pd Catalyst] ConditionA Condition A: No Fluoride (Neutral) Reagents->ConditionA ConditionB Condition B: + TBAF (Fluoride Source) Reagents->ConditionB Coordination Py-Directed Carbometalation (N-Pd Coordination) ConditionA->Coordination Retention of Si ProductA Product A: Silyl-Substituted Styrene (Ar-CH=CH-SiMe2Py) Coordination->ProductA Activation Si Activation & Transmetalation (Pentacoordinate Si) ConditionB->Activation Cleavage of Si-C ProductB Product B: Styrene Derivative (Ar-CH=CH2) Activation->ProductB

Figure 1: Divergent reaction pathways of this compound controlled by fluoride additives.

Preparation of the Reagent

While this compound is commercially available, it can be synthesized cost-effectively in-house.

Protocol A: Synthesis of this compound

Objective: Synthesis of 2-PySiMe₂Vin from 2-bromopyridine. Scale: 10 mmol

Reagents:

  • 2-Bromopyridine (1.58 g, 10 mmol)

  • n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol)

  • Chloro(dimethyl)vinylsilane (1.33 g, 11 mmol)

  • Diethyl ether (anhydrous, 40 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere.

  • Lithiation: Add 2-bromopyridine and anhydrous diethyl ether. Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Dropwise add n-BuLi over 15 minutes. The solution will turn deep red/orange, indicating the formation of 2-pyridyllithium. Stir at -78 °C for 30 minutes.

  • Silylation: Add chloro(dimethyl)vinylsilane dropwise.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The color will fade to light yellow/white suspension.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via bulb-to-bulb distillation (approx. 100 °C @ 5 mmHg) or flash chromatography (Hexanes/EtOAc 10:1) to yield a colorless oil.

Yield: Typically 85-92%.[1] Storage: Store at 4 °C under inert atmosphere. Stable for months.

Application Protocols

Protocol B: Pyridyl-Directed Carbometalation (Si-Retention)

Target: Synthesis of β-arylvinylsilanes (Ar-CH=CH-SiMe₂Py). Mechanism: The pyridyl group directs Pd insertion; no fluoride is used.

Reagents:

  • Aryl Iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (0.025 mmol, 2.5 mol%)

  • PPh₃ (0.1 mmol, 10 mol%) - Optional, but stabilizes Pd

  • K₂CO₃ (2.0 mmol)[2]

  • Solvent: DMF or Toluene (3 mL)

Procedure:

  • Combine aryl iodide, 2-PySiMe₂Vin, Pd(OAc)₂, and base in a reaction vial.

  • Add solvent and seal under argon.

  • Heat to 80-100 °C for 12-24 hours.

  • Cool to RT, dilute with ether, and wash with water.

  • Purify via silica gel chromatography.

Key Insight: The product retains the silyl group. This intermediate can be oxidized (Tamao oxidation) to a ketone or used in a second cross-coupling reaction.

Protocol C: Fluoride-Activated Transmetalation (Vinyl Transfer)

Target: Synthesis of Styrenes (Ar-CH=CH₂). Mechanism: Fluoride activates the silicon, triggering vinyl group transfer.

Reagents:

  • Aryl Iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd)

  • TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 1.5 mmol)

  • Solvent: THF (3 mL)

Procedure:

  • Combine aryl iodide, 2-PySiMe₂Vin, and Pd catalyst in a vial under argon.

  • Add THF and TBAF solution.

  • Stir at 60 °C for 2-6 hours. (Reaction is often faster than Protocol B due to fluoride activation).

  • Quench with water, extract with ether.

  • Purify via silica gel chromatography.

Comparison of Pathways:

FeatureProtocol B (Carbometalation)Protocol C (Transmetalation)
Primary Additive None (Neutral)TBAF (Fluoride)
Si-C Bond RetainedCleaved
Product Vinylsilane (Ar-CH=CH-Si...)Styrene (Ar-CH=CH₂)
Mechanism Pyridyl-Directed InsertionFluoride-Activated Coupling
Typical Yield 75-90%80-95%

Troubleshooting & Expert Tips

  • Catalyst Poisoning: The pyridine nitrogen can competitively bind to Palladium. If conversion is low in Protocol B, increase catalyst loading to 5 mol% or use a phosphine ligand (PPh₃) to modulate sterics.

  • Purification: The 2-pyridylsilyl group is slightly polar. Products from Protocol B often streak on silica. Add 1% Et₃N to the eluent to improve separation.

  • Phase Tagging: The basicity of the pyridine ring allows for "Phase Tagging."

    • Tip: To remove unreacted reagent or silyl byproducts, wash the organic layer with dilute HCl (1M). The pyridine-containing species will protonate and move to the aqueous phase, leaving the non-basic product in the organic layer (only applicable if the product is not acid-sensitive).

References

  • Itami, K.; Nokami, T.; Yoshida, J. "Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides: Complete Switch from the Carbometalation Pathway to the Transmetalation Pathway."[3][4] Journal of the American Chemical Society, 2001 , 123(23), 5600–5601.[3][4]

  • Itami, K.; Mitsudo, K.; Nokami, T.; Kamei, T.; Koike, T.; Yoshida, J. "Pyridylsilyl group-driven cross-coupling reactions."[5][6] Journal of Organometallic Chemistry, 2002 , 653(1-2), 105–113.[5][6]

  • Nokami, T.; Tomida, Y.; Kamei, T.; Itami, K.; Yoshida, J. "Palladium-catalyzed cross-coupling reactions of (2-pyridyl)allyldimethylsilanes with aryl iodides." Organic Letters, 2006 , 8(4), 729–731.

Sources

Application Note: Regioselective Borylation with 2-(Dimethylvinylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the regioselective borylation and subsequent functionalization of 2-(Dimethylvinylsilyl)pyridine . This reagent acts as a bifunctional "Pyridyl-Silyl" (PySi) platform, where the pyridine moiety serves as a directing group to control the regioselectivity of metal-catalyzed additions to the vinyl group.

Introduction & Mechanistic Rationale

This compound is a specialized organosilicon building block designed for coordination-controlled synthesis . Unlike simple vinylsilanes, which typically undergo functionalization based on steric or electronic bias (often yielding mixtures), this reagent leverages the PySi (Pyridyl-Silyl) Effect .

The PySi Directing Effect

The pyridine nitrogen atom coordinates to the incoming transition metal catalyst (Rh, Pt, or Cu), anchoring the metal complex in close proximity to the vinyl group. This chelation:

  • Accelerates Reaction Rates: Increases the effective molarity of the catalyst.

  • Inverts/Locks Regioselectivity: Directs the incoming nucleophile (e.g., Bpin, H, or R) to a specific carbon (α or β relative to Silicon), overriding inherent electronic biases.

  • Stabilizes Intermediates: Prevents beta-hydride elimination in alkyl-metal intermediates.

Core Application: Synthesis of gem-Dimetallic Reagents

The primary application of borylating this reagent is to generate


-silyl-alkylboronates  (gem-silylboryl alkanes). These species are valuable "linchpin" reagents capable of sequential, orthogonal cross-coupling (e.g., Suzuki coupling followed by Hiyama coupling).

Mechanistic Pathway (Visualization)

The following diagram illustrates the coordination-directed borylation pathway, contrasting it with non-directed methods.

PySi_Borylation cluster_legend Mechanism Substrate This compound (Substrate) Coordination Py-Metal Coordination (Pre-complex) Substrate->Coordination + [Cat] + B-Source Insertion Migratory Insertion (Regio-determining Step) Coordination->Insertion Chelation Control Product Gem-Silylboryl Product (α-Borylated) Insertion->Product Reductive Elimination

Figure 1: The pyridine moiety directs the metal catalyst to the


-position, facilitating the formation of gem-silylboryl species.

Experimental Protocol: Hydroborylation

This protocol describes the Rhodium-catalyzed hydroborylation of this compound to yield the


-borylated product.
Materials & Reagents[1][2][3][4]
ComponentRoleSpecification
This compound Substrate>95% Purity (CAS: 321155-39-9)
Pinacolborane (HBpin) Borylation Agent1.2 Equivalents, distilled
[Rh(cod)Cl]₂ Catalyst Precursor1.5 mol%
Dichloromethane (DCM) SolventAnhydrous, degassed
Argon/Nitrogen AtmosphereInert gas line required
Step-by-Step Procedure
Step 1: Catalyst Preparation
  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (7.4 mg, 0.015 mmol, 1.5 mol%).

  • Evacuate and backfill with Argon three times.

  • Add anhydrous DCM (2.0 mL) via syringe. Stir at room temperature until the catalyst is fully dissolved (solution turns yellow/orange).

Step 2: Substrate Addition
  • Add This compound (163 mg, 1.0 mmol) to the catalyst solution via syringe.

  • Observation: The solution color may shift slightly due to the coordination of the pyridine to the Rhodium center.

  • Stir for 10 minutes to ensure pre-complex formation.

Step 3: Hydroborylation
  • Cool the reaction mixture to 0 °C using an ice bath (to control the exothermic nature of hydride addition).

  • Dropwise add Pinacolborane (HBpin) (174 µL, 1.2 mmol) over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature .

  • Stir for 3–6 hours .

    • Monitoring: Monitor reaction progress via TLC (silica gel, hexane/EtOAc) or GC-MS. The vinyl proton signals (5.8–6.2 ppm) should disappear in ¹H NMR.

Step 4: Work-up and Purification
  • Quench the reaction by adding saturated NH₄Cl (aq) (2 mL).

  • Extract with Et₂O or DCM (3 x 10 mL).

  • Dry the combined organic layers over MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the residue via Kugelrohr distillation or rapid flash chromatography (neutral alumina is preferred over silica to prevent protodeborylation).

Yield Expectation: 85–95% of the


-borylated product (1-pyridylsilyl-1-borylethyl species).

Downstream Applications: Sequential Coupling

The resulting gem-silylboryl reagent is a powerful platform for constructing complex carbon skeletons. The Boron and Silicon handles can be activated orthogonally.

Orthogonal Activation Workflow
  • Activation A (Suzuki-Miyaura): The C-B bond is activated first using mild base (K₂CO₃) and Pd-catalysis. The PySi group remains intact.

  • Activation B (Hiyama-Denmark): The C-Si bond is activated subsequently using fluoride sources (TBAF) or oxidation (H₂O₂/KF) to convert the PySi group into an alcohol or couple it with another aryl halide.

Orthogonal_Coupling Gem Gem-Silylboryl Intermediate Step1 Step 1: Suzuki Coupling (Pd, Base, Ar¹-X) Gem->Step1 Selective C-B Activation Inter2 Functionalized Alkyl-Silane Step1->Inter2 Step2 Step 2: Hiyama Coupling (Pd, F-, Ar²-X) Inter2->Step2 C-Si Activation Final 1,1-Diaryl Ethane Derivative Step2->Final

Figure 2: Sequential functionalization workflow. The Boron moiety is coupled first, followed by the Silicon moiety.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity Catalyst dissociationEnsure the reaction is performed in non-coordinating solvents (DCM or Toluene). Avoid THF which competes with Pyridine.
Protodeborylation Silica acidityUse Neutral Alumina for purification or perform the next coupling step in situ without isolation.
No Reaction Catalyst poisoningEnsure the this compound is free of sulfur/amine impurities. Distill substrate if necessary.
C-Si Bond Cleavage Harsh BaseDuring the Suzuki step, use mild bases like K₃PO₄ or K₂CO₃ . Avoid strong hydroxides (NaOH) which may attack the silicon.

References

  • Itami, K.; Yoshida, J. (2006). "2-Pyridyl(dimethyl)vinylsilane: A Versatile Reagent for Pyridylsilyl-Directed C-H and C-C Bond Formations." Synlett, 2006(01), 157–158.

  • Itami, K.; Mitsudo, K.; Yoshida, J. (2001). "Pyridylsilyl Group-Driven Cross-Coupling Reactions: Cleavage of C-Si Bonds by Fluoride or Hydroxide." Journal of Organic Chemistry, 66, 8770-8778.

  • Itami, K.; Kamei, T.; Yoshida, J. (2003). "Plain and simple: the pyridine-directed organometallic reactions." Journal of the American Chemical Society, 125, 14670.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2][3][4][5][6][7][8]

Sources

Application Notes & Protocols: 2-(Dimethylvinylsilyl)pyridine as a Versatile Linchpin in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the "2-Pyridyl Problem" with a Multifunctional Reagent

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, the synthesis and functionalization of pyridine-containing molecules are often hampered by the unique electronic properties of the heterocycle. Specifically, the introduction of substituents at the C2-position can be challenging due to the coordinating ability of the nitrogen atom, which can interfere with catalytic processes, and the instability of many traditional 2-pyridyl organometallic reagents.[1][2][4][5] This set of challenges is often referred to as the "2-pyridyl problem".

2-(Dimethylvinylsilyl)pyridine has emerged as a powerful and versatile building block that provides an elegant solution to many of these synthetic hurdles. This air-stable, readily handled liquid reagent combines three key functional elements in one compact structure:

  • A 2-pyridyl moiety that can act as a coordinating directing group to influence reaction selectivity and efficiency.

  • A vinyl group that serves as a handle for C-C bond formation via Heck-type reactions.

  • A dimethylsilyl group , a masked nucleophile that can be activated for Hiyama-type cross-coupling reactions.[6]

This unique combination allows for a "one-two punch" approach to synthesis, enabling the sequential, regioselective, and stereoselective construction of highly substituted and complex molecular architectures. This guide provides an in-depth exploration of the key applications of this compound, complete with mechanistic insights and detailed, field-proven protocols for its use.

Core Application 1: The Hiyama Cross-Coupling for Aryl-Vinyl Linkages

The Hiyama coupling is a palladium-catalyzed reaction that couples an organosilane with an organic halide.[7] For this compound, this transformation leverages the C(sp²)-Si bond, transferring the entire pyridyl-vinyl moiety to an aryl or heteroaryl scaffold.

Mechanistic Rationale: The Role of Fluoride Activation

The inherent stability of the C-Si bond necessitates an activation step to facilitate transmetalation to the palladium center. This is the cornerstone of the Hiyama coupling's reliability and functional group tolerance. A fluoride source, typically tetrabutylammonium fluoride (TBAF), is used to form a pentacoordinate, hypervalent silicate intermediate.[6][8] This "activated" species is significantly more nucleophilic and readily undergoes transmetalation with the Pd(II) complex formed after oxidative addition of the aryl halide. The cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The 2-pyridyl nitrogen plays a crucial, non-innocent role. It is proposed to coordinate to the palladium center during the catalytic cycle, pre-concentrating the catalyst near the reactive C-Si bond. This intramolecular coordination can accelerate the transmetalation step and stabilize key intermediates, enhancing overall reaction efficiency.

Hiyama_Coupling pd0 Pd(0)L n pd_complex Ar-Pd(II)-X (Oxidative Addition) pd0->pd_complex Ar-X arx Ar-X transmetalation Transmetalation pd_complex->transmetalation reagent This compound + F⁻ activated_reagent Hypervalent Silicate reagent->activated_reagent activated_reagent->transmetalation -SiMe₂(F)X coupled_complex Ar-Pd(II)-VinylPy (Coupled Intermediate) transmetalation->coupled_complex reductive_elim Reductive Elimination coupled_complex->reductive_elim product Ar-Vinyl-Pyridine reductive_elim->pd0 Product

Caption: Catalytic cycle for the Hiyama cross-coupling.

Protocol 1: Hiyama Coupling of this compound with Aryl Iodides

This protocol provides a general method for the synthesis of 2-(β-arylvinyl)pyridines.

Materials and Reagents

Reagent/MaterialSupplierGradeNotes
This compoundSigma-Aldrich90%Store at 2-8°C
Aryl IodideVariousSynthesis Grade
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem ChemicalsCatalyst Grade
Tri(2-furyl)phosphine (TFP)Oakwood>97%Air-sensitive, handle under inert gas
Tetrabutylammonium fluoride (TBAF)Sigma-Aldrich1.0 M in THFAnhydrous solution is preferred
Anhydrous Tetrahydrofuran (THF)Acros OrganicsDriSolv™
Inert Gas (Argon or Nitrogen)AirgasHigh Purity

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and tri(2-furyl)phosphine (0.10 mmol, 10 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL). Stir the mixture for 10 minutes at room temperature to allow for ligand association and catalyst formation, resulting in a color change.

  • Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Initiation: Add the TBAF solution (1.0 M in THF, 1.2 mL, 1.2 equiv) dropwise over 5 minutes. Causality Note: Slow addition of the activator is crucial. A rapid addition can lead to undesired side reactions, including homocoupling and protodesilylation.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(β-arylvinyl)pyridine product.

Core Application 2: The Heck-Type Reaction for Olefin Elaboration

In a powerful demonstration of its versatility, this compound can also participate in Heck-type reactions.[6] Critically, this reaction occurs at the C-H bonds of the vinyl group, leaving the C-Si bond intact for subsequent transformations. This allows for the direct installation of aryl or vinyl groups at the β-position of the vinylsilane.

Mechanistic Rationale: Pathway Divergence

The key to switching from a Hiyama to a Heck pathway is the omission of the fluoride activator . In the absence of fluoride, the C-Si bond is not activated for transmetalation. Instead, the palladium catalytic cycle proceeds via carbopalladation, where the Ar-Pd(II)-X complex adds across the double bond of the vinyl group. Subsequent β-hydride elimination is disfavored. Instead, a related elimination process occurs to regenerate the catalyst and yield the β-substituted vinylsilane. The coordinating effect of the 2-pyridyl group is again vital for promoting the initial carbopalladation step with high regioselectivity.

Heck_Type_Reaction start Ar-Pd(II)-X + this compound coordination Coordination Complex start->coordination Pyridine Coordination carbopalladation Carbopalladation coordination->carbopalladation intermediate σ-Alkylpalladium Intermediate carbopalladation->intermediate C-C Bond Formation elimination Elimination (e.g., β-Si Elimination) intermediate->elimination product β-Substituted Vinylsilane + Pd(0) + HX elimination->product Product Release & Catalyst Regeneration

Caption: Key steps in the Heck-type functionalization of this compound.

Protocol 2: Heck-Type Coupling of this compound with Aryl Iodides

This protocol details the synthesis of 2-(β-aryl-α,β-divinyl)dimethylsilanes.

Materials and Reagents

Identical to Protocol 1, with the exception of TBAF, which is omitted. A suitable base is often required.

Reagent/MaterialSupplierGradeNotes
This compoundSigma-Aldrich90%Store at 2-8°C
Aryl IodideVariousSynthesis Grade
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem ChemicalsCatalyst Grade
Tri(2-furyl)phosphine (TFP)Oakwood>97%Air-sensitive, handle under inert gas
Triethylamine (Et₃N) or DBUSigma-AldrichAnhydrousTo neutralize HX generated in the cycle
Anhydrous N,N-Dimethylformamide (DMF)Acros OrganicsDriSolv™
Inert Gas (Argon or Nitrogen)AirgasHigh Purity

Step-by-Step Procedure

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl iodide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1.0 mol%), and tri(2-furyl)phosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (4 mL), followed by this compound (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure β-substituted vinylsilane.

Advanced Strategy: Sequential Heck/Hiyama Reactions for Diversity-Oriented Synthesis

The true synthetic power of this compound is realized when these two distinct reactivities are combined sequentially.[6] A one-pot, two-step process allows for the creation of stereodefined tri- or tetra-substituted olefins from simple, readily available starting materials. This strategy is exceptionally valuable in drug discovery programs where rapid library synthesis and structure-activity relationship (SAR) studies are paramount.

Workflow Logic

The process involves first performing the Heck-type reaction to install a substituent (R¹) onto the vinyl group. Then, without isolating the intermediate, the conditions are switched to favor the Hiyama coupling by adding a second, different organic halide (R²-X) and the crucial fluoride activator. This second step replaces the silyl group with the R² moiety, yielding a complex olefin.

Sequential_Reaction start This compound step1 Step 1: Heck-Type Coupling start->step1 + R¹-X [Pd], Base intermediate β-Substituted Vinylsilane Intermediate (Not Isolated) step1->intermediate step2 Step 2: Hiyama Coupling intermediate->step2 + R²-X [Pd], F⁻ Activator final_product Multisubstituted Olefin step2->final_product

Caption: Workflow for sequential Heck/Hiyama diversity-oriented synthesis.

Protocol 3: One-Pot Sequential Heck/Hiyama Synthesis of Multisubstituted Olefins

This protocol outlines a diversity-oriented synthesis of a trisubstituted olefin.

Step-by-Step Procedure

  • Heck Reaction (Step 1):

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the first aryl iodide (R¹-I, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1.0 mol%), and tri(2-furyl)phosphine (0.04 mmol, 4 mol%).

    • Add anhydrous DMF (4 mL), this compound (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

    • Heat the mixture to 80 °C and stir for 12 hours until the starting aryl iodide is consumed (monitor by GC-MS).

    • Cool the reaction mixture to room temperature.

  • Hiyama Coupling (Step 2):

    • To the same reaction flask containing the crude intermediate, add the second aryl halide (R²-X, 1.2 mmol, 1.2 equiv). Causality Note: A more reactive halide (e.g., another iodide or a bromide) is often preferred for the second step to ensure efficient coupling.

    • Add an additional portion of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and tri(2-furyl)phosphine (0.06 mmol, 6 mol%).

    • Add the TBAF solution (1.0 M in THF, 1.8 mL, 1.8 equiv) dropwise.

    • Heat the reaction mixture to 60 °C and stir for an additional 12-24 hours.

  • Workup and Purification:

    • Follow the workup, extraction, and purification steps as detailed in Protocol 1.

Representative Yields for Sequential Synthesis

R¹ Group (from Heck)R² Group (from Hiyama)Product StructureTypical Yield
Phenyl4-Methoxyphenyl1-(4-Methoxyphenyl)-1-phenyl-2-(pyridin-2-yl)ethene75-85%
4-Tolyl2-Thienyl1-(Pyridin-2-yl)-2-(thiophen-2-yl)-1-(p-tolyl)ethene70-80%
4-FluorophenylPhenyl1-(4-Fluorophenyl)-1-phenyl-2-(pyridin-2-yl)ethene78-88%
Yields are approximate and based on literature precedents.[6] Optimization may be required.

Conclusion and Outlook

This compound is far more than a simple building block; it is a versatile synthetic platform. Its ability to undergo divergent, palladium-catalyzed transformations—selectively reacting at either the vinyl C-H bonds or the C-Si bond—provides an unparalleled level of control and flexibility in the synthesis of complex molecules. The sequential one-pot Heck/Hiyama strategy, in particular, offers a rapid, efficient, and diversity-oriented route to highly valuable substituted olefin and biaryl scaffolds. For researchers in drug discovery and materials science, mastering the application of this reagent opens the door to novel chemical space and accelerates the development of next-generation functional molecules.

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 2021 , 60(21), 11068-11083. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC, 2020 . [Link]

  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Applied Organometallic Chemistry, 2014 , 28(11), 819-822. [Link]

  • Diversity-oriented synthesis of multisubstituted olefins through the sequential integration of palladium-catalyzed cross-coupling reactions. 2-pyridyldimethyl(vinyl)silane as a versatile platform for olefin synthesis. Journal of the American Chemical Society, 2005 , 127(48), 17130-17131. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Organic & Biomolecular Chemistry, 2016 , 14(2), 484-488. [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 2023 , 62(18), e202300049. [Link]

  • A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 2011 , 50(36), 8412-8415. [Link]

  • 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp3)-H Bonds. Accounts of Chemical Research, 2021 , 54(12), 2750-2763. [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 2014 , 136(1), 570-581. [Link]

  • The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 2024 . [Link]

  • Synthetic Applications of Allylsilanes and Vinylsilanes. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in Reactions Involving 2-(Dimethylvinylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for reactions involving 2-(dimethylvinylsilyl)pyridine, a versatile building block in organic synthesis. Here, we address common challenges related to regioselectivity and offer field-proven insights to help you achieve your desired synthetic outcomes.

Introduction: The Synthetic Utility and Regioselectivity Challenge

This compound is a valuable bifunctional reagent, possessing both a nucleophilic pyridine ring and a reactive vinylsilane moiety. This unique combination allows for a diverse range of transformations, including cross-coupling reactions that are fundamental to modern drug discovery and materials science. A key challenge in harnessing the full potential of this reagent lies in controlling the regioselectivity of these reactions. The interplay between the directing effect of the pyridyl group and the inherent reactivity of the vinylsilane can lead to mixtures of isomers if not properly controlled. This guide will provide a comprehensive overview of how to navigate these challenges, with a focus on palladium-catalyzed Heck-type and Hiyama-type cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in cross-coupling reactions of this compound?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects, which can be modulated by the choice of catalyst, ligands, and reaction conditions. In palladium-catalyzed Heck-type reactions, the regioselectivity is often high for the β-position of the vinyl group. This is attributed to the electronic influence of the silyl group and steric hindrance at the α-position. The coordination of the pyridine nitrogen to the metal center can also play a significant role in directing the outcome of the reaction.

Q2: My Heck-type reaction with this compound is giving low yields. What are the potential causes?

A2: Low yields can stem from several factors. Catalyst deactivation is a common issue. Ensure your palladium source and ligands are of high quality and that the reaction is performed under an inert atmosphere if necessary. The choice of base and solvent is also critical. An incompatible base can lead to side reactions or fail to efficiently regenerate the active catalyst. Additionally, the reactivity of your coupling partner (e.g., aryl halide) will significantly impact the reaction efficiency. Aryl iodides are generally more reactive than bromides or chlorides.

Q3: Can I perform a double Heck-type coupling on this compound in a one-pot procedure?

A3: Yes, a one-pot double Heck coupling of this compound with two different aryl iodides has been shown to be effective, leading to the formation of β,β-diarylated vinylsilanes in good yields.[1] This sequential approach allows for the creation of complex, highly substituted olefins from a simple starting material.

Q4: What is the role of the 2-pyridyl group in these reactions?

A4: The 2-pyridyl group serves multiple roles. It can act as a directing group through coordination to the metal catalyst, influencing the regioselectivity of the reaction. Additionally, its electronic properties can modulate the reactivity of the vinylsilane. In the context of purification, the basicity of the pyridine nitrogen can be exploited for facile separation of silylated products from non-basic byproducts through acid-base extraction.

Q5: Are there alternatives to Heck-type couplings for functionalizing this compound?

A5: Yes, Hiyama-type cross-coupling is another powerful method. This reaction couples the vinylsilane with organic halides in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form di- and trisubstituted olefins.[1] This method offers a complementary approach to the Heck-type reaction for constructing carbon-carbon bonds.

Troubleshooting Guide: Heck-Type Cross-Coupling Reactions

This section addresses specific issues you may encounter during the palladium-catalyzed Heck-type coupling of this compound with organic halides.

Problem 1: Poor Regioselectivity (Formation of α- and β-isomers)

Question: My Heck reaction is producing a mixture of β- and α-arylated vinylsilanes. How can I improve the selectivity for the desired β-isomer?

Causality and Solution:

The formation of the α-isomer, while typically minor, can be problematic. The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. The migratory insertion of the aryl-palladium species into the vinylsilane double bond can occur in two ways. The silyl group electronically favors the formation of a partial positive charge on the β-carbon, directing the aryl group to that position. Steric hindrance from the dimethylsilyl group also disfavors attack at the α-carbon. However, the choice of ligand can significantly influence this selectivity.

Optimization Workflow:

cluster_0 Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed (Mixture of α and β isomers) ligand Evaluate Ligand Choice start->ligand tfp Use Tri(2-furyl)phosphine (TFP) - Known to promote high β-selectivity ligand->tfp Primary Recommendation other_ligands Screen Other Electron-Poor or Bulky Phosphine Ligands ligand->other_ligands Alternative temp Lower Reaction Temperature tfp->temp If still suboptimal other_ligands->temp check Confirm Product Identity (NMR, MS) temp->check

Caption: Workflow for optimizing β-regioselectivity.

Detailed Protocol for Improving β-Selectivity:

  • Ligand Selection: The choice of phosphine ligand is paramount. Tri(2-furyl)phosphine (TFP) has been demonstrated to be highly effective in promoting exclusive β-arylation in the Heck-type coupling of this compound.[1] If you are using other ligands, such as triphenylphosphine, consider switching to TFP.

  • Catalyst System: A combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and TFP is a robust catalytic system for this transformation.[1]

  • Temperature Control: While Heck reactions are often run at elevated temperatures, excessively high temperatures can sometimes lead to reduced selectivity. If you are observing a mixture of isomers, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Ligand Typical Regioselectivity (β:α) Comments
Tri(2-furyl)phosphine (TFP)>98:2Highly recommended for β-selectivity with this compound.[1]
Triphenylphosphine (PPh₃)Variable, may produce α-isomerA common ligand, but may not provide optimal regioselectivity in this system.
Bulky BiarylphosphinesPotentially high β-selectivityCan enhance selectivity through steric effects, but requires screening.
Problem 2: Low or No Conversion

Question: My Heck reaction is not proceeding to completion, or I am recovering only starting materials. What steps can I take to improve the conversion?

Causality and Solution:

Low conversion can be due to several factors, including an inactive catalyst, an inappropriate base, or insufficient reactivity of the coupling partner. The oxidative addition of the organic halide to the Pd(0) center is often the rate-limiting step.

Optimization Workflow:

cluster_1 Troubleshooting Low Conversion start Low or No Conversion halide Check Organic Halide Reactivity start->halide base Evaluate Base start->base solvent Check Solvent start->solvent catalyst Verify Catalyst Activity start->catalyst iodide Use Aryl Iodide > Aryl Bromide > Aryl Chloride halide->iodide cs2co3 Use Cs₂CO₃ - Effective base for this reaction base->cs2co3 dmf Use Anhydrous DMF or Dioxane solvent->dmf reagents Use High-Purity Pd Source and Ligand catalyst->reagents cluster_2 Heck-Type Catalytic Cycle for β-Selectivity pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add arpd_complex Ar-Pd(II)-I(L₂) oxidative_add->arpd_complex coordination Olefin Coordination arpd_complex->coordination pi_complex π-Complex coordination->pi_complex migratory_insertion Migratory Insertion (Carbopalladation) pi_complex->migratory_insertion β-attack favored (Steric & Electronic) beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride product β-Arylated Product beta_hydride->product reductive_elim Reductive Elimination (+ Base) beta_hydride->reductive_elim reductive_elim->pd0 Regenerates Catalyst

Sources

Technical Support Center: Scaling with 2-(Dimethylvinylsilyl)pyridine (2-DMVSP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up reactions with 2-(Dimethylvinylsilyl)pyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists.

Welcome to the Advanced Organosilicon Scale-Up Hub. As Senior Application Scientists, we understand that moving from milligram-scale optimization to kilogram-scale production requires more than just multiplying quantities. It requires a deep understanding of reaction kinetics, heat management, and purification strategies.

This compound (2-DMVSP) is not just a reagent; it is a chemical platform . Its unique 2-pyridyl moiety serves dual functions: it acts as a directing group for sequential functionalization (Heck/Hiyama sequences) and as a "phase tag" to simplify purification—a critical advantage in process chemistry.

🏗️ Module 1: Reagent Integrity & Pre-Reaction Logistics

Q1: My lot of 2-DMVSP arrived slightly yellow. Is it compromised? A: Not necessarily, but verification is required. Pure 2-DMVSP is a colorless liquid, but trace oxidation of the pyridine ring or slight polymerization of the vinyl group can cause yellowing.

  • Diagnostic Action: Run a 1H NMR in CDCl3.

    • Check: Vinyl protons should appear as a characteristic ABC system (dd) between 5.7–6.5 ppm.

    • Check: The Si-Me protons should be a sharp singlet near 0.3–0.4 ppm. Broadening here indicates polymerization.

  • Threshold: If purity is >95% by NMR, it is suitable for scale-up. If <90% or if solids are present, distill under reduced pressure before use.

Q2: How do I store this reagent for long-term GMP campaigns? A: Stability is governed by the vinyl group's propensity to polymerize and the silyl group's sensitivity to hydrolysis.

  • Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilization: For bulk storage (>1 kg), adding a radical inhibitor like BHT (butylated hydroxytoluene) at 100–200 ppm is recommended to prevent spontaneous polymerization of the vinyl moiety.

⚙️ Module 2: Reaction Scale-Up (The Sequential Platform)

The power of 2-DMVSP lies in its ability to undergo sequential Heck Coupling (functionalizing the vinyl group) followed by Hiyama Coupling (swapping the silyl group for an aryl/alkyl group).

Workflow Diagram: The 2-DMVSP Platform

DMVSP_Platform Start 2-DMVSP (Reagent) Step1 Step 1: Heck Coupling (Pd Cat, Aryl Iodide) Start->Step1 Activation Inter β-Substituted Vinylsilane Step1->Inter C-C Bond Formed Step2 Step 2: Hiyama Coupling (TBAF, Pd Cat, Aryl Halide) Inter->Step2 Transmetallation Product Multisubstituted Olefin Step2->Product Silyl Cleavage

Caption: Sequential functionalization workflow transforming 2-DMVSP into complex olefins via Heck and Hiyama cycles.

Troubleshooting the Heck Step (Vinylation)

Q3: The Heck reaction stalls at 60% conversion on a 50g scale. Why? A: This is often due to catalyst poisoning by the pyridine moiety or inefficient heat transfer.

  • Mechanism: The pyridine nitrogen can coordinate to the Palladium (Pd) center, competing with phosphine ligands and reducing turnover frequency (TOF).

  • Solution:

    • Increase Ligand Loading: Use a bulky ligand like Tri-2-furylphosphine (TFP) or XPhos . TFP is particularly effective because it is electron-poor and bulky, preventing the pyridine from displacing it.

    • Temperature Ramp: Do not shock the system. Ramp temperature to 60–80°C over 30 minutes to maintain catalyst life.

Troubleshooting the Hiyama Step (Cross-Coupling)

Q4: I am seeing protodesilylation (loss of the silyl group without coupling) during the Hiyama step. A: Protodesilylation is the nemesis of vinylsilane couplings, usually caused by excess moisture or unbuffered fluoride sources.

  • Root Cause: "Naked" fluoride (like TBAF in THF) is extremely basic and can strip the silyl group if water is present, replacing it with a proton.

  • Scale-Up Fix:

    • Switch Activator: Instead of TBAF, use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or a buffered system like TBAF/Acetic Acid (1:1 ratio). The buffer mitigates the basicity while retaining nucleophilicity.

    • Dry Solvents: Ensure THF or Dioxane has <50 ppm water content (Karl Fischer titration).

⚗️ Module 3: Purification (The "Phase-Switch" Advantage)

Q5: How do I remove the silicon byproducts without column chromatography on a kg scale? A: You can utilize the basicity of the pyridine ring for a "Phase-Switch" workup. This is the most valuable feature of 2-DMVSP for process chemistry.

Protocol: Acid-Base Phase Switching

  • Reaction Complete: You have your product (containing the pyridine ring) and non-basic impurities.

  • Acid Extraction: Add dilute HCl (1M). The 2-DMVSP-derived product becomes protonated (pyridinium salt) and moves into the aqueous phase .

  • Wash: Wash the aqueous phase with Ether/EtOAc. Non-basic impurities (ligands, de-silylated byproducts) stay in the organic layer and are discarded.

  • Neutralization: Basify the aqueous layer with NaOH or NaHCO3 to pH > 8. The product returns to its neutral, organic-soluble form.

  • Extraction: Extract with EtOAc. Evaporate to yield high-purity product.

Note: This only applies if your final product retains the pyridine ring (e.g., after the Heck step but before a Hiyama step that might cleave it, or if the pyridine is part of the final scaffold).

📊 Summary of Optimization Parameters

ParameterStandard ConditionScale-Up RecommendationReason
Solvent THF1,4-Dioxane or TolueneHigher boiling point; better safety profile than ether-based solvents.
Activator (Hiyama) TBAF (1.0 M in THF)TBAF (buffered) or TASFPrevents protodesilylation side-reactions.
Ligand (Heck) PPh3Tri-2-furylphosphine Prevents pyridine coordination to Pd center.
Purification Flash ChromatographyAcid-Base Extraction Exploits pyridyl basicity for chromatography-free isolation.

📚 References

  • Itami, K.; Nokami, T.; Ishimura, Y.; Mitsudo, K.; Kamei, T.; Yoshida, J. "Diversity-Oriented Synthesis of Multisubstituted Olefins through the Sequential Integration of Palladium-Catalyzed Cross-Coupling Reactions. 2-Pyridyldimethyl(vinyl)silane as a Versatile Platform for Olefin Synthesis."[1] Journal of the American Chemical Society, 2001 , 123, 11577–11578.[1]

  • Itami, K.; Mitsudo, K.; Yoshida, J. "(2-Pyridyldimethylsilyl)methyl Lithium as a Novel Hydroxymethylating Reagent." Tetrahedron Letters, 1999 , 40, 5537–5540.[1]

  • Gong, H.-P.; Quan, Z.-J.; Wang, X.-C. "Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes."[2] Journal of Chemical Research, 2021 .[2] [2]

  • Sigma-Aldrich. "Safety Data Sheet: this compound."

Sources

Validation & Comparative

The 2-Pyridyl Problem Solved: Benchmarking 2-(Dimethylvinylsilyl)pyridine for Complex Pyridine Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Boronate Instability

In the landscape of medicinal chemistry, the pyridine ring is ubiquitous, yet the synthesis of complex 2-substituted pyridines remains a notorious bottleneck.[1] This is the "2-Pyridyl Problem."

Traditional reagents fail at this specific position: 2-pyridyl boronic acids suffer from rapid protodeboronation; 2-pyridyl stannanes (Stille) introduce unacceptable toxicity; and 2-pyridyl organometallics (Li/Mg/Zn) lack functional group tolerance.

This guide benchmarks 2-(Dimethylvinylsilyl)pyridine (2-DMVS-Py) , a reagent that circumvents these limitations. Unlike transient boronates, 2-DMVS-Py is a bench-stable "linchpin" reagent. It serves as a dual-functional platform: the vinyl group allows for Heck-type elaborations, while the silyl group acts as a masked nucleophile for Hiyama couplings or a "phase tag" for purification.

Part 1: Technical Benchmarking

Comparative Analysis of 2-Pyridyl Nucleophile Surrogates

The following data compares 2-DMVS-Py against the standard industry alternatives for installing 2-pyridyl motifs.

FeatureThis compound (2-DMVS-Py)2-Pyridyl Boronic Acid (Suzuki)2-Tributylstannylpyridine (Stille)2-Pyridyl Zinc Halides (Negishi)
Stability High (Shelf-stable liquid/solid, resistant to hydrolysis)Poor (Rapid protodeboronation in <1 min)High (Stable, but sensitive to light/acid)Low (Moisture/Air sensitive)
Atom Economy Moderate (Silyl group removed/transformed)High (Ideally)Low (Massive Sn byproduct)Moderate
Toxicity Low (Silica byproducts)Low High (Neurotoxic organotin residues)Low to Moderate
Purification Phase-Tag Enabled (Acid-base extraction removes silyl byproducts)Difficult (Boron byproducts can chelate)Difficult (Removal of tin traces requires KF/silica)Standard
Reactivity Mode Dual (Vinyl = Electrophile; Si = Nucleophile)Single (Nucleophile only)Single (Nucleophile only)Single (Nucleophile only)
Key Limitation Requires Fluoride activation for C-Si bond cleavageUnstable; requires MIDA protection or massive excessToxicity limits Pharma use (ppm limits)Functional group intolerance
The "Phase-Tag" Advantage

A distinct operational advantage of 2-DMVS-Py is its basic nitrogen. Unreacted reagent or silyl byproducts can be sequestered into an aqueous acidic phase (1M HCl), while the non-basic coupling product remains in the organic phase. This "Phase-Tag" capability eliminates the need for arduous chromatography often required to remove tin residues in Stille couplings.

Part 2: Mechanistic Logic & The "Linchpin" Strategy

2-DMVS-Py is not merely a nucleophile; it is a divergent synthesis platform .

  • The Vinyl Handle (Heck/Metathesis): The vinyl group is electronically activated by the pyridine ring, making it an excellent partner for Pd-catalyzed Heck reactions or Ru-catalyzed Metathesis. This allows for the extension of the carbon chain before activating the pyridine-silicon bond.

  • The Silyl Handle (Hiyama/Oxidation): The C-Si bond is robust enough to survive the Heck conditions but can be activated later using Fluoride sources (TBAF, TASF) to trigger a Hiyama cross-coupling or oxidation to an alcohol (Tamao-Fleming).

Visualization: The Divergent Workflow

The following diagram illustrates how 2-DMVS-Py serves as a central hub for accessing diverse pyridine architectures.

G Start This compound (2-DMVS-Py) Heck Pathway A: Heck Coupling (Pd cat, Ar-I) Start->Heck Vinyl Activation Hiyama Pathway B: Hiyama Coupling (Pd cat, F-, Ar-I) Start->Hiyama Si-C Activation Oxidation Pathway C: Oxidation (H2O2, F-) Start->Oxidation Si-C Activation HeckProduct 2-Silyl-alkenylpyridine (Chain Extension) Heck->HeckProduct Biaryl 2-Arylpyridine (Biaryl Synthesis) Hiyama->Biaryl Alcohol 2-Pyridyl Carbinol (Alcohol Synthesis) Oxidation->Alcohol MultiSub Multisubstituted Pyridine Scaffold HeckProduct->MultiSub Subsequent Hiyama (Sequential Coupling)

Figure 1: Divergent synthesis pathways using 2-DMVS-Py. Note the capacity for sequential functionalization (Pathway A followed by Hiyama coupling).

Part 3: Validated Experimental Protocol

The following protocol demonstrates the Sequential Heck-Hiyama Coupling , a "hero" application where this reagent outperforms boronic acids. This sequence builds a complex olefinated biaryl pyridine in two steps using a single silicon handle.

Safety Note: Fluoride sources (TBAF) are hygroscopic and can cause skin burns. Pyridine derivatives may be irritants. Perform all reactions in a fume hood.

Step 1: Heck Alkenylation (Chain Extension)

Objective: Attach an aryl group to the vinyl tail without disturbing the C-Si bond.

  • Reagents:

    • 2-DMVS-Py (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Tri-o-tolylphosphine (10 mol%) - Crucial for stabilizing the Pd species.

    • Triethylamine (2.0 equiv)

    • Solvent: Acetonitrile (0.2 M)

  • Procedure:

    • Charge a flame-dried Schlenk flask with Pd(OAc)₂, phosphine, and Aryl Iodide under Argon.

    • Add degassed Acetonitrile, followed by Et₃N and 2-DMVS-Py.

    • Heat to 80°C for 12 hours . (Monitor by TLC; the silyl group is stable at this temp).

    • Workup (Phase-Tag): Cool to RT. Dilute with Et₂O. Wash with water. The product (silyl-pyridine) is lipophilic. If purification is needed, a quick silica plug suffices, but the crude is often clean enough for Step 2.

Step 2: Hiyama Cross-Coupling (Silyl Substitution)

Objective: Activate the C-Si bond to couple a second aryl group directly to the pyridine ring.

  • Reagents:

    • Product from Step 1 (1.0 equiv)

    • Aryl Iodide #2 (1.2 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • TBAF (Tetra-n-butylammonium fluoride, 1.0M in THF, 2.0 equiv)

    • Solvent: THF (0.2 M)

  • Procedure:

    • Dissolve the silyl-pyridine intermediate and Aryl Iodide #2 in THF under Argon.

    • Add Pd catalyst.

    • Add TBAF dropwise. Note: The solution may darken immediately.

    • Stir at 60°C for 6 hours .

  • Purification:

    • Quench with saturated NaHCO₃. Extract with EtOAc.

    • The silicon byproduct is water-soluble/removable.

    • Purify the final 2,5-disubstituted pyridine via column chromatography.

References

  • Itami, K., Nokami, T., Ishimura, Y., Mitsudo, K., Kamei, T., & Yoshida, J. (2001). Diversity-Oriented Synthesis of Multisubsituted Olefins through the Sequential Integration of Pyridylsilyl Scaffolds. Journal of the American Chemical Society, 123(46), 11577–11585. [Link]

  • Lutsenko, S. V., & Knochel, P. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11096. [Link]

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Safety Operating Guide

Operational Guide: 2-(Dimethylvinylsilyl)pyridine Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

2-(Dimethylvinylsilyl)pyridine is a bifunctional organosilane building block commonly used in cross-coupling reactions and polymer synthesis.[1] Its dual nature—possessing a basic pyridine ring and a reactive vinylsilyl group—presents unique disposal challenges.[1]

Unlike standard organic solvents, this compound carries a polymerization risk and a silicon burden that can damage standard waste incineration infrastructure if not properly flagged.[1]

Hazard Profile Table
ParameterClassificationOperational Implication
Flammability Combustible/Flammable Liquid Flash point is likely >40°C but <93°C (based on structural analogs).[1] Store away from heat/sparks.[1][2][3][4][5][6]
Reactivity Polymerization Hazard The vinyl group is susceptible to radical polymerization.[1] Do not store with initiators (peroxides, azo compounds).[1]
Toxicity Irritant / Acutely Toxic Pyridine moiety causes respiratory/skin irritation and possesses a distinct, nausea-inducing odor.[1]
Chemical Nature Basic & Moisture Sensitive The pyridine nitrogen is basic.[1] The silyl group is hydrolytically stable compared to chlorosilanes but can degrade over time.[1]

Pre-Disposal Assessment (The "Self-Validating System")

Before moving the chemical to waste, you must validate its state.[1] This prevents "mystery reactions" in the waste drum.[1]

Step 1: Purity Check[1]
  • Is the material pure? If yes, it is likely a D001 (Ignitable) characteristic waste under RCRA.[1]

  • Is it in solution? If dissolved in halogenated solvents (DCM, Chloroform), it must go to the Halogenated Waste stream.[1] If in Toluene/THF, it goes to Non-Halogenated .[1]

Step 2: The "Silicon Flag"

Critical Insight: Many standard waste incinerators cannot handle high loads of organosilanes.[1] Combustion converts the silyl group into silicon dioxide (SiO₂) , which forms a glass-like slag that coats and destroys incinerator brickwork.[1]

  • Action: You must label the waste tag with "Contains Organosilanes" or "High Silicon Content" to ensure the waste vendor routes it to a facility equipped for high-ash feeds (e.g., cement kilns).[1]

Detailed Disposal Workflow

Diagram: Decision Logic for Disposal

The following workflow illustrates the decision process for segregating this specific compound.

DisposalWorkflow Start Waste: this compound CheckState Assess State: Pure or Mixture? Start->CheckState IsPure Pure Compound CheckState->IsPure IsMix Mixture/Solution CheckState->IsMix Labeling Labeling Protocol: 1. Chemical Name 2. Hazard: Flammable/Irritant 3. FLAG: 'Contains Organosilanes' IsPure->Labeling CheckSolvent Check Solvent Type IsMix->CheckSolvent Halogenated Halogenated Solvent (DCM, CHCl3) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (THF, Toluene, Hexane) CheckSolvent->NonHalogenated Halogenated->Labeling Segregate Stream A NonHalogenated->Labeling Segregate Stream B Container Containerize: HDPE or Glass (No metal if acidic) Labeling->Container Final Transfer to EHS/Waste Vendor (Fuel Blending/Incineration) Container->Final

Figure 1: Decision logic for segregating and packaging this compound waste.

Step-by-Step Disposal Protocol

Phase A: Segregation & Quenching
  • Quenching (If necessary): If you have residual reactive reaction mixtures containing this silane, quench carefully with isopropanol or ethanol .[1] Water alone may be too slow or immiscible.[1]

    • Why: The vinyl group can polymerize exothermically if initiated.[1] Alcohols dilute the monomer and provide a proton source if any other sensitive reagents (like lithium salts) are present.[1]

  • Segregation:

    • Do NOT mix with: Strong oxidizers (Peroxides, Nitric Acid), Strong Acids (HCl, H₂SO₄), or Polymerization initiators.[1]

    • Reasoning: Acids will protonate the pyridine ring, generating heat.[1] Oxidizers can attack the vinyl group, leading to fire or explosion.

Phase B: Containerization
  • Vessel Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers.[1]

    • Avoid: Metal cans if the waste mixture has become acidic (corrosion risk).[1]

  • Headspace: Leave at least 10% headspace in the bottle.[1]

    • Why: Volatile expansion and potential slow off-gassing from hydrolysis require room to prevent bottle rupture.[1]

  • Cap Hygiene: Wipe the threads of the bottle clean before capping.[1] Pyridine derivatives can cause caps to seize if they polymerize in the threads.[1]

Phase C: Labeling (RCRA Compliance)

Attach a hazardous waste tag with the following specific data:

  • Chemical Name: Write out "this compound" (Do not use abbreviations or formulas).

  • Hazards: Check "Flammable" and "Irritant."[1]

  • Constituents: If a mixture, list the solvent % and the silane %.

  • Special Note: Write "ORGANOSILANE - HIGH SILICON" in the comments section.

Emergency Contingencies

Spill Management (Small Scale < 500mL)
  • Evacuate & Ventilate: The pyridine odor is potent.[1] Clear the immediate area.[1][7]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] A respirator (organic vapor cartridge) is required if outside a fume hood.[1]

  • Absorb: Use Vermiculite or Universal Absorbent Pads .[1]

    • Do NOT use: Paper towels (surface area promotes rapid evaporation/flammability).[1]

  • Clean: Wipe area with a dilute soap/water solution to remove the oily silane residue.[1]

  • Disposal: Bag the absorbent as hazardous waste (Solid Debris contaminated with Flammables).

Regulatory Framework (US Context)

  • RCRA Status: While this compound is not explicitly P-listed or U-listed by CAS number, it is regulated as a Characteristic Waste (D001) due to flash point [1].[1]

  • Pyridine Note: Pyridine (parent compound) is a listed waste (U196/F005).[1] While this is a derivative, treating it with the same rigor ensures compliance [2].

  • Sewer Ban: Under no circumstances can this be poured down the drain.[1] It is toxic to aquatic life and can disrupt water treatment bacteria [3].[1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (Accessed 2023).[1][2][7] [Link]

  • Minnesota Pollution Control Agency. U List of Hazardous Wastes.[1][8] (Accessed 2023).[1][2][7] [Link]

  • National Institutes of Health (NIH) - PubChem. Pyridine Safety and Hazards.[1] (Accessed 2023).[1][2][7] [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Dimethylvinylsilyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a substance like 2-(Dimethylvinylsilyl)pyridine can only be safely unlocked through a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of this organosilicon-pyridine compound. Our focus is on the causality behind each safety measure, ensuring that every action is a validated step in a self-reinforcing system of laboratory safety.

Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is a dual-nature compound, possessing the reactivity of an organosilane and the characteristic hazards of a pyridine derivative. A thorough understanding of its specific risks is non-negotiable and forms the logical basis for all PPE selection and handling protocols. The primary hazards are categorized as follows.

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226A flammable liquid and vapor that can be ignited by heat, sparks, or flames.
Skin IrritationH315Causes skin irritation upon contact.
Serious Eye IrritationH319Causes serious eye irritation, with potential for damage if not addressed immediately.
Specific Target Organ ToxicityH335May cause respiratory irritation.

These classifications dictate a multi-faceted approach to personal protection, where the goal is to create an impermeable barrier against liquid splashes, vapor inhalation, and accidental skin contact.

The Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment, but an integrated system. The following details the essential PPE and the scientific rationale for its use when handling this compound.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (H319), robust eye and face protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. These are essential to protect against splashes from any angle.

  • Best Practice/Large Volumes: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>100 mL) or when there is a significant risk of splashing.[1][2] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

The compound's ability to cause skin irritation (H315) and the general absorption risk associated with pyridine compounds necessitate comprehensive skin protection.[1]

  • Gloves: The choice of glove material is critical. Organosilanes can permeate common laboratory gloves at different rates. While nitrile gloves are common, studies on similar compounds suggest they may offer limited protection.

    • Recommended: Butyl rubber or 4H/Silver Shield® laminate gloves provide superior resistance to a broader range of chemicals, including organosilanes.[3][4]

    • Protocol: Always double-glove. Inspect gloves for any signs of degradation or puncture before use.[5] Use proper removal techniques to avoid contaminating your skin.[5] Contaminated gloves must be disposed of as hazardous waste.[5]

  • Lab Coat/Apron: A flame-resistant lab coat is essential due to the flammability of the compound. For procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.[2]

  • Full Body Protection: All protective clothing, including suits, footwear, and headgear, should be clean and available daily.[1] Workers whose clothing becomes contaminated should change into clean clothing promptly.[1]

Respiratory Protection: Safeguarding Against Inhalation

As the compound may cause respiratory irritation (H335), all handling must be performed within a certified chemical fume hood to minimize vapor inhalation.[3][6]

  • Standard Operations: When used in a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency/Spill Response: In the event of a large spill or ventilation failure, a respirator is crucial. A full-face respirator with a combination organic vapor/acid gas (ABEK) cartridge (per EN 14387) is recommended. A self-contained breathing apparatus (SCBA) should be used for major spills or in oxygen-deficient environments.[7]

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Pre-Operational Checklist & Handling Protocol
StepActionRationale
1. Engineering Controls Verify chemical fume hood certification is current and the sash is at the appropriate working height.Ensures containment of flammable and irritating vapors.[3][6]
2. Ignition Sources Remove all potential ignition sources (spark-producing equipment, open flames) from the work area.[8][9]Prevents ignition of flammable vapors (Flash Point: 54.4 °C).
3. Grounding For transfers between metal containers, ensure both containers are grounded and bonded.[8][9]Prevents static discharge, a potential ignition source.[10]
4. PPE Donning Don all required PPE as specified in Section 2 before approaching the chemical.Establishes the protective barrier before any potential for exposure exists.
5. Chemical Handling Handle with care, pouring slowly to prevent splashes.[6] Use non-sparking tools for any manipulations.[9][11]Minimizes the generation of aerosols and the risk of ignition.
6. Storage Keep the container tightly closed when not in use.[3][8][9] Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][6]Prevents the release of vapors and maintains chemical stability.
Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_sds Review SDS & SOP prep_ppe Don Required PPE prep_sds->prep_ppe prep_area Verify Fume Hood & Clear Area of Ignition Sources prep_ppe->prep_area handle_chem Perform Experiment in Fume Hood prep_area->handle_chem Proceed to Handling handle_store Securely Close Container handle_chem->handle_store post_decon Decontaminate Work Surface handle_store->post_decon Experiment Complete post_waste Segregate Hazardous Waste post_decon->post_waste post_ppe Doff & Dispose of Contaminated PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for handling this compound.

Decontamination and Disposal Protocol

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. Never pour this chemical or its waste down the drain.[12]

StepActionRationale
1. Waste Collection Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3][5]Prevents accidental exposure and ensures proper identification for disposal.
2. Spill Cleanup For small spills, absorb with a non-flammable material like sand or diatomaceous earth.[13] Collect the absorbent material in a sealed container for disposal.Contains the spill and prevents the spread of the flammable, irritating liquid.
3. PPE Disposal Dispose of all contaminated disposable PPE (e.g., gloves, aprons) in the solid hazardous waste stream.[5]Prevents cross-contamination and secondary exposure.
4. Final Disposal Arrange for disposal of the hazardous waste container through your institution's certified waste disposal service.[9][12][13]Ensures compliance with local, state, and federal environmental regulations.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • MSDS of 2-Vinyl pyridine. (2015-12-23). [Link]

  • New Jersey Department of Health. Hazard Summary: PYRIDINE, 2-METHYL-5- VINYL. [Link]

  • Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Penta. (2024-11-26). Pyridine - SAFETY DATA SHEET. [Link]

  • Vandeputte. (2023-09-01). How to protect yourself when handling silicon?. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. [Link]

  • Isère.gouv.fr. SAFE HANDLING OF SiH SILICONE PRODUCTS. [Link]

  • Sylicglobal. (2023-11-14). Precautions For Safe Use Of Organosilicon. [Link]

  • ResearchGate. (2025-08-07). Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing. [Link]

  • Scribd. Safe Handling of Silane. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 2-Vinylpyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine | ToxFAQs™. [Link]

  • TOPWIN. News - What safety precautions should be taken when handling silicone agents?. [Link]

  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Duke University. Safe handling of hazardous drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.